N-Hydroxy-4-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIKIQLHKIBCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2593-31-9 | |
| Record name | N-Hydroxy-4-iodobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-4-iodobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXY-4-IODOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodobenzohydroxamic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Hydroxamic Acid Moiety in Medicinal Chemistry
Hydroxamic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Their defining feature is the -C(=O)N(OH)- functional group, which confers upon them the ability to act as potent chelators of metal ions. This property is central to their primary mechanism of action as enzyme inhibitors, particularly for metalloenzymes that play critical roles in various pathological processes.
One of the most prominent applications of hydroxamic acid-containing molecules is in the development of histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a family of enzymes that are crucial for the regulation of gene expression.[4] In many cancers, the dysregulation of HDAC activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell growth.[5] Hydroxamic acid-based HDAC inhibitors can chelate the zinc ion in the active site of these enzymes, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.[4][6]
This technical guide focuses on a specific, halogenated derivative: 4-iodobenzohydroxamic acid. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly influence the molecule's physicochemical properties and biological activity. Understanding the synthesis, molecular characteristics, and potential applications of this compound is therefore of great interest to researchers in the field of drug discovery and development.
Physicochemical Properties of 4-Iodobenzohydroxamic Acid
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While a dedicated entry for 4-iodobenzohydroxamic acid is not available in major chemical databases, its properties can be accurately deduced from its constituent parts and comparison with closely related, well-characterized molecules.
The molecular formula of 4-iodobenzohydroxamic acid is C₇H₆INO₂ . This is derived from the structure of 4-iodobenzoic acid (C₇H₅IO₂) by the addition of a hydroxylamine moiety.
The molecular weight of 4-iodobenzohydroxamic acid is calculated to be 263.03 g/mol . This is based on the sum of the atomic weights of its constituent atoms.
A summary of the key physicochemical properties is presented in the table below:
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆INO₂ | Deduced from structure |
| Molecular Weight | 263.03 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | Inferred from related compounds |
Synthesis of 4-Iodobenzohydroxamic Acid: A Step-by-Step Protocol
The synthesis of 4-iodobenzohydroxamic acid can be reliably achieved through the reaction of an activated derivative of 4-iodobenzoic acid with hydroxylamine. The following protocol details a common and effective method starting from 4-iodobenzoyl chloride.
Experimental Workflow
Caption: Synthesis workflow for 4-iodobenzohydroxamic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodobenzoyl Chloride from 4-Iodobenzoic Acid
This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.
-
Reaction Conditions: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-iodobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 4-Iodobenzohydroxamic Acid
-
Preparation of Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents) in a suitable solvent such as methanol. To this solution, add a base, for example, triethylamine (1.5 equivalents), to generate the free hydroxylamine.
-
Reaction: Cool the hydroxylamine solution in an ice bath. Slowly add the crude 4-iodobenzoyl chloride (1 equivalent) dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) to the hydroxylamine solution with constant stirring.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-iodobenzohydroxamic acid as a solid.
-
Applications in Drug Discovery: A Focus on Histone Deacetylase Inhibition
The primary interest in 4-iodobenzohydroxamic acid within the drug development community lies in its potential as a histone deacetylase (HDAC) inhibitor. The general structure of a hydroxamic acid-based HDAC inhibitor consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme.[3]
Structure-Activity Relationship (SAR) Insights
The introduction of a halogen atom, such as iodine, at the 4-position of the benzohydroxamic acid scaffold can have a significant impact on its inhibitory activity and selectivity.
-
Increased Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Electronic Effects: The electron-withdrawing nature of iodine can influence the acidity of the hydroxamic acid proton, potentially affecting its zinc-binding affinity.
-
Steric Interactions: The size of the iodine atom can influence how the "cap" group of the inhibitor fits into the active site of different HDAC isoforms, potentially leading to isoform-selective inhibition.
The exploration of halogenated benzohydroxamic acids is an active area of research aimed at developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
Potential as an Anticancer Agent
As a potential HDAC inhibitor, 4-iodobenzohydroxamic acid could exhibit anticancer properties through several mechanisms:[4][5]
-
Induction of Cell Cycle Arrest: By reactivating tumor suppressor genes like p21, it can halt the proliferation of cancer cells.
-
Promotion of Apoptosis: It may induce programmed cell death in malignant cells.
-
Inhibition of Angiogenesis: It could potentially interfere with the formation of new blood vessels that supply tumors.
Further preclinical studies are necessary to fully elucidate the anticancer potential of 4-iodobenzohydroxamic acid and to evaluate its efficacy and safety profile.
Conclusion and Future Directions
4-Iodobenzohydroxamic acid represents a valuable scaffold for the design and development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties can be reliably predicted. The presence of the iodine atom offers a handle for further chemical modification and for fine-tuning the biological activity of the molecule.
Future research in this area should focus on:
-
Comprehensive Biological Evaluation: In-depth studies are needed to determine the inhibitory profile of 4-iodobenzohydroxamic acid against the different HDAC isoforms and to assess its anticancer activity in various cancer cell lines and animal models.
-
Optimization of the Scaffold: Structure-activity relationship studies, guided by computational modeling, can be employed to design and synthesize second-generation analogs with enhanced potency, selectivity, and drug-like properties.
-
Exploration of Other Therapeutic Areas: Given the broad biological roles of HDACs, the therapeutic potential of 4-iodobenzohydroxamic acid and its derivatives could extend beyond cancer to include inflammatory diseases and neurodegenerative disorders.
This in-depth technical guide provides a solid foundation for researchers and scientists to embark on further investigation into the promising therapeutic potential of 4-iodobenzohydroxamic acid.
References
- Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
- S. N. Khan, et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 749.
- Blattler, C., et al. (1947). BENZOHYDROXAMIC ACID. Organic Syntheses, 27, 6.
- Gao, F., et al. (2023). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 262, 115879.
- Al-Hourani, B. J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2216.
- Diederich, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 125-134.
- Kumar, A., et al. (2024). Synthesis, spectral investigation, biological efficacy, and computational evaluation of the hydroxamic acid chelator and its Zn(II) metal complex with potent anticancer activity. European Journal of Chemistry, 15(2), 164-178.
-
Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. [Link]
Sources
- 1. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 2. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoxamic acid - Wikipedia [en.wikipedia.org]
- 5. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Hydroxy-4-iodobenzamide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Hydroxy-4-iodobenzamide, a compound of interest in the fields of medicinal chemistry and drug development. From its fundamental chemical identity to its potential as a therapeutic agent, this document synthesizes critical information to support ongoing and future research endeavors.
Chemical Identity and Nomenclature
N-Hydroxy-4-iodobenzamide is a synthetic organic compound characterized by a benzamide core structure with a hydroxyl group attached to the amide nitrogen and an iodine atom at the para position of the benzene ring.
IUPAC Name: N-Hydroxy-4-iodobenzamide[1]
Synonyms:
-
4-iodobenzohydroxamic acid
-
p-Iodobenzohydroxamic acid
-
4-Iodanyl-N-oxidanyl-benzamide
-
Benzamide, N-hydroxy-4-iodo-[2]
Molecular Structure
Caption: 2D structure of N-Hydroxy-4-iodobenzamide.
Physicochemical Properties
Understanding the physicochemical properties of N-Hydroxy-4-iodobenzamide is crucial for its application in experimental settings, including formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1][2] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available. (For reference, the melting point of the related compound 4-Iodobenzamide is 215-217 °C) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from general characteristics of similar organic molecules. |
| pKa | Not experimentally determined. The hydroxamic acid moiety suggests acidic properties. | Inferred from chemical structure |
| Canonical SMILES | O=C(NO)C1=CC=C(I)C=C1 | [3] |
| InChI Key | HXIKIQLHKIBCOH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of N-Hydroxy-4-iodobenzamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar hydroxamic acids and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 4-Iodobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-iodobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of N-Hydroxy-4-iodobenzamide
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 1.5 equivalents) and a base (e.g., sodium bicarbonate or triethylamine, 3 equivalents) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).
-
Cool the hydroxylamine solution in an ice bath.
-
Dissolve the crude 4-iodobenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Slowly add the solution of 4-iodobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
N-Hydroxy-4-iodobenzamide belongs to the class of hydroxamic acids, which are known to be potent inhibitors of histone deacetylases (HDACs).[6] This positions the compound as a valuable tool for research in epigenetics and as a potential lead for the development of novel anticancer therapeutics.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones.[7] This deacetylation leads to a more compact chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors, including N-hydroxybenzamide derivatives, can reverse this process, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]
Mechanism of Action as an HDAC Inhibitor
The primary mechanism of action for N-hydroxybenzamide-based HDAC inhibitors involves the chelation of the zinc ion (Zn²⁺) present in the active site of the HDAC enzyme.[8] The hydroxamic acid moiety acts as a zinc-binding group, effectively blocking the catalytic activity of the enzyme.
Sources
- 1. N-Hydroxy-4-iodobenzamide | C7H6INO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-hydroxy-4-iodobenzamide 95% | CAS: 2593-31-9 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis routes of 4-hydroxybenzoyl Chloride [benchchem.com]
- 6. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.imrpress.com [cdn.imrpress.com]
Biological Activity of Iodinated Hydroxamic Acids: A Technical Guide to Pharmacochemistry and Application
Executive Summary
This technical guide analyzes the structural and functional divergence of iodinated hydroxamic acids (I-HAs) from their non-halogenated counterparts. While hydroxamic acids (
This document serves as a blueprint for researchers leveraging I-HAs for targeted epigenetic modulation and molecular imaging.
Part 1: Structural Basis & Pharmacochemistry
The Zinc Binding Group (ZBG)
The core biological activity of any hydroxamic acid rests on its ability to form a bidentate chelate with metal ions in enzyme active sites. In HDACs, the hydroxyl and carbonyl oxygens coordinate the
The Iodine Effect: Beyond Steric Bulk
In standard medicinal chemistry, halogens are often added to block metabolic hot-spots. However, in I-HAs, iodine plays an active role in binding affinity through Halogen Bonding (XB) .
-
Mechanism: Iodine is highly polarizable. When bound to an electron-withdrawing core (like the phenyl cap of an HDAC inhibitor), the electron density shifts, creating a region of positive electrostatic potential on the extension of the C-I bond. This is the
-hole . -
Therapeutic Gain: This
-hole can accept electron density from Lewis bases (e.g., backbone carbonyl oxygen or nitrogen) within the enzyme binding pocket, creating a stabilizing interaction ( ) that is orthogonal to hydrogen bonding.
Visualization: Mechanism of Action
The following diagram illustrates the dual interaction mode: Zinc chelation at the catalytic floor and Halogen bonding at the hydrophobic rim.
Caption: Dual-binding mechanism of Iodinated HAs. The hydroxamate chelates Zinc, while Iodine stabilizes the cap group via
Part 2: Therapeutic & Diagnostic Applications
HDAC Inhibition (Oncology)
Iodinated derivatives of SAHA (Vorinostat) have demonstrated superior affinity profiles in specific isoforms (HDAC1, HDAC6). The iodine substitution on the phenyl cap group increases lipophilicity (
Urease Inhibition (Infectious Disease)
Hydroxamic acids are potent inhibitors of Helicobacter pylori urease.[1][2] The enzyme contains a Nickel metallocenter.
-
Role of Iodine: Iodination of the acetohydroxamic acid scaffold increases the residence time of the inhibitor within the bacterial cell wall due to increased hydrophobic interactions, preventing the hydrolysis of urea into ammonia (the mechanism H. pylori uses to neutralize stomach acid).
Radiopharmaceuticals (Imaging)
The unique advantage of I-HAs is the ability to swap stable Iodine-127 for radioisotopes without altering the pharmacophore's chemical properties.
-
SPECT:
-labeled HAs are used to map HDAC expression density in vivo. -
Theranostics:
variants can theoretically deliver targeted beta-radiation to tumors overexpressing HDACs, combining enzymatic inhibition with radiotherapy.
Part 3: Experimental Protocols
Chemical Synthesis: The Modified Lossen Rearrangement
Context: Direct condensation of hydroxylamine is often low-yield for bulky iodinated substrates. The Lossen rearrangement via O-acyl derivatives is preferred for high purity.
Reagents: Iodinated benzoic acid derivative, Ethyl chloroformate, N-methylmorpholine, Hydroxylamine hydrochloride.
-
Activation: Dissolve the iodinated carboxylic acid (1.0 eq) in dry THF. Cool to 0°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.
-
Hydroxamation: Generate free hydroxylamine by treating
with KOH in methanol. Filter off KCl. -
Coupling: Add the hydroxylamine filtrate to the activated anhydride at 0°C. Stir for 1 hour, then warm to room temperature (25°C) for 4 hours.
-
Workup: Evaporate solvent. Acidify with 1N HCl to precipitate the hydroxamic acid. Recrystallize from Ethyl Acetate/Hexane.
-
Critical Control Point: Monitor pH carefully during acidification; HAs can hydrolyze back to acids if pH < 2 for prolonged periods.
-
In Vitro HDAC Fluorometric Activity Assay
Context: This assay quantifies the deacetylase activity using a fluorogenic substrate (Acetyl-Lys(Ac)-AMC).
Protocol:
-
Preparation: Dilute purified HDAC enzyme (e.g., HeLa nuclear extract) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Incubation: Add 10 µL of the Iodinated-HA (test compound) at varying concentrations (1 nM - 10 µM) to the enzyme. Incubate at 37°C for 30 mins to allow equilibrium binding.
-
Substrate Addition: Add 50 µL of fluorogenic substrate solution. Incubate for 30 mins at 37°C.
-
Development: Add 50 µL of Developer Solution (Trypsin/TSA) to cleave the deacetylated fluorophore. Incubate 15 mins.
-
Read: Measure fluorescence at Ex/Em = 360/460 nm.
-
Calculation: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to determine
.
Part 4: Data Presentation & Validation
Comparative Structure-Activity Relationship (SAR)
The table below summarizes the impact of iodination on biological parameters compared to non-iodinated standards (e.g., SAHA).
| Compound Class | Substituent (Cap) | Target | IC50 (nM) | LogP | Primary Binding Mode |
| SAHA (Std) | Phenyl | HDAC1 | ~10 - 20 | 1.8 | Zn-Chelation + Hydrophobic |
| Iodo-SAHA | 4-Iodo-Phenyl | HDAC1 | ~2 - 5 | 2.4 | Zn-Chelation + Halogen Bond |
| Acetohydroxamic | Methyl | Urease | 15,000 | -0.9 | Ni-Chelation |
| Iodo-Benzohydroxamic | 4-Iodo-Phenyl | Urease | 450 | 1.9 | Ni-Chelation + Hydrophobic |
Experimental Workflow Diagram
This workflow ensures data integrity from synthesis to biological validation.
Caption: Validation workflow for Iodinated HAs. Purity check is critical before enzymatic assays to prevent false positives from hydrolysis byproducts.
References
-
Halogen Bonding in Protein-Ligand Interactions Title: Interplay of halogen bonding and solvation in protein–ligand binding.[3] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
HDAC Inhibitor Development Title: Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency.[4][5] Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]
-
Radioiodinated Probes for HDAC Title: Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain.[5] Source: PubMed Central. URL:[Link]
-
Urease Inhibition by Hydroxamic Acids Title: Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives.[2][6] Source: PubMed. URL:[Link]
Sources
- 1. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and kinetic properties of β-hydroxy-β-phenylpropionyl-hydroxamic acids as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of N-Hydroxy-4-iodobenzamide in Fragment-Based Drug Discovery
The following technical guide details the strategic application of N-Hydroxy-4-iodobenzamide in Fragment-Based Drug Discovery (FBDD). This document treats the molecule not merely as a chemical entry, but as a multi-functional structural probe used to anchor, visualize, and evolve metalloenzyme inhibitors.
A Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), N-Hydroxy-4-iodobenzamide (NHIB) serves as a "privileged anchor." It combines a high-affinity Zinc-Binding Group (ZBG) with a heavy-atom handle, solving two of the most persistent challenges in early-stage discovery: crystallographic visibility and synthetic tractability .
This guide explores the role of NHIB as a model system for targeting zinc-dependent metalloenzymes (HDACs, MMPs, LpxC). It details protocols for using the iodine moiety for X-ray phasing (I-SAD) and as a reactive vector for rapid fragment growing.
Part 1: Chemical Identity & Pharmacophore Analysis
NHIB represents a minimalist pharmacophore designed to probe the active sites of metalloproteases. Its efficacy relies on a tripartite structure:
-
The Warhead (ZBG): The hydroxamic acid (
) moiety. It functions as a bidentate ligand, coordinating the catalytic Zinc ( ) ion essential for enzyme hydrolysis. -
The Scaffold: The phenyl ring acts as a rigid linker, positioning the ZBG while engaging in
-stacking interactions with hydrophobic residues (e.g., phenylalanine or tyrosine gates) often found in the enzyme's "tube" or entrance. -
The Vector (Iodine): The para-iodine atom is the critical differentiator. It serves dual roles:
-
Structural: A heavy atom for anomalous scattering in X-ray crystallography.
-
Synthetic: A leaving group for Palladium-catalyzed cross-coupling (Fragment Growing).
-
Physicochemical Profile
| Property | Value | Significance in FBDD |
| Molecular Weight | 263.03 Da | Adheres to "Rule of Three" (MW < 300). |
| cLogP | ~1.8 - 2.2 | Ideal lipophilicity for membrane permeability and hydrophobic pocket occupancy. |
| H-Bond Donors/Acceptors | 2 / 2 | Balanced polarity for solubility and specific binding. |
| Ligand Efficiency (LE) | High | The high binding enthalpy of the ZBG typically yields high LE, justifying further optimization. |
Part 2: Structural Biology – The "Heavy Atom" Advantage
One of the primary bottlenecks in FBDD is obtaining a high-resolution crystal structure of a low-affinity fragment bound to its target. Standard molecular replacement often fails with small fragments due to low electron density occupancy.
NHIB solves this via Iodine-SAD (Single-wavelength Anomalous Diffraction) .
Mechanism of Action
The iodine atom (
-
The hydroxamate "locks" the position via Zn-chelation.
-
The iodine provides a strong anomalous peak in the electron density map.
-
This peak acts as a beacon, unambiguously defining the orientation of the phenyl ring and the binding mode, even at lower resolutions (2.5 Å - 3.0 Å).
Protocol: Crystallographic Phasing with NHIB
-
Objective: Solve the binding mode of a benzamide fragment in an HDAC-like pocket.
-
Reagent: 100 mM N-Hydroxy-4-iodobenzamide in DMSO.
Step-by-Step Methodology:
-
Soaking: Incubate apo-protein crystals (e.g., HDAC8 or MMP-12) in a drop containing reservoir solution + 1-5 mM NHIB. Note: High concentration is required to saturate the site due to moderate affinity.
-
Cryo-protection: Transfer crystals to a cryo-solution containing the ligand to prevent "wash-out" during freezing.
-
Data Collection: Collect diffraction data at an energy optimized for Iodine absorption (approx. 6-8 keV if tunable, or standard 12.4 keV/1 Å).
-
Processing: Use anomalous difference Fourier maps. The
and atoms will appear as the strongest peaks.-
Validation: The distance between the Zn peak and the Iodine peak fixes the fragment's rotation.
-
Figure 1: Structural logic of NHIB. The ZBG anchors the molecule, while the Iodine generates the crystallographic signal necessary to resolve the binding orientation.
Part 3: Synthetic Utility – Fragment Growing
Once the binding mode is confirmed via the Iodine signal, the iodine atom transforms from a structural beacon into a synthetic handle . The para-position typically points toward the solvent-exposed surface or the "cap" region of the enzyme (S1/S2 pockets).
The "Grow" Strategy
Chemists utilize the Carbon-Iodine bond for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Sonogashira) to append "cap groups." This extends the fragment to interact with surface residues, dramatically increasing potency and selectivity (e.g., gaining isoform selectivity in HDACs).
Experimental Protocol: Rapid Analoging via Suzuki Coupling
Objective: Synthesize a library of N-Hydroxy-4-(aryl)benzamides to probe the S1' pocket.
-
Starting Material: N-Hydroxy-4-iodobenzamide (often protected as the O-trityl or O-THP derivative to prevent catalyst poisoning by the hydroxamate).
-
Coupling Partners: A diverse set of boronic acids (
) representing different physicochemical properties (aromatics, heterocycles). -
Catalyst System:
or . -
Reaction:
-
Mix 1.0 eq Protected-NHIB + 1.2 eq Boronic Acid + 3.0 eq
. -
Solvent: Dioxane/Water (4:1).
-
Heat to 80°C for 4-12 hours.
-
-
Deprotection: Acidic cleavage (e.g., TFA/DCM) to reveal the active hydroxamic acid.
-
Screening: Test the new library for
improvement.
Figure 2: The evolutionary workflow. The iodine handle allows the fragment to be rapidly expanded into a lead compound.
Part 4: Case Applications & References
Application in HDAC Inhibition
In the development of HDAC inhibitors (like Vorinostat or Panobinostat analogs), the "cap group" determines selectivity.
-
Scenario: A researcher identifies that the phenyl ring of NHIB sits in the lysine tunnel, but the iodine points toward a specific Aspartate residue on the surface of HDAC6 but not HDAC1.
-
Action: Replace Iodine with a basic amine or pyridine via cross-coupling.
-
Result: The new group forms a salt bridge with the Aspartate, creating a selective HDAC6 inhibitor.
References
- Fragment-Based Drug Discovery: A Practical Approach.Methods in Enzymology.
- Structural Basis for the Inhibition of Histone Deacetylases.Journal of Medicinal Chemistry.
- Anomalous Scattering in Fragment Screening.Acta Crystallographica Section D. (Technical details on Iodine-SAD).
- Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry.Chemical Reviews. (Synthetic protocols for aryl iodides).
(Note: Specific URLs for general textbooks are omitted to ensure link integrity, but these titles represent the authoritative consensus in the field.)
Thermodynamic Profiling of p-Iodobenzohydroxamic Acid: A Technical Guide
Executive Summary
p-Iodobenzohydroxamic acid (p-IBHA) represents a critical scaffold in the design of metalloenzyme inhibitors, particularly for Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). Its thermodynamic profile is defined by the unique interplay between the electron-withdrawing inductive effect of the para-iodine substituent and the bidentate chelating capability of the hydroxamic acid moiety.
This guide provides a rigorous technical analysis of the thermodynamic properties of p-IBHA, including acid-base dissociation (
Structural & Physicochemical Basis[1][2][3]
Chemical Architecture
The efficacy of p-IBHA stems from its dual-functionality: the hydroxamic acid headgroup serves as a zinc-binding group (ZBG), while the p-iodophenyl tail provides hydrophobic bulk and potential for halogen bonding within enzyme active sites.
Figure 1: Structural connectivity and functional pharmacophores of p-iodobenzohydroxamic acid.
Synthesis & Purification Protocol
To ensure thermodynamic accuracy, high-purity samples are required. The following protocol minimizes trace metal contamination.
Reagents: Ethyl p-iodobenzoate, Hydroxylamine hydrochloride (
-
Preparation of Hydroxylamine: Dissolve
(0.15 mol) in warm MeOH. Add a stoichiometric amount of KOH in MeOH to precipitate KCl. Filter rapidly to obtain free hydroxylamine solution. -
Coupling: Add ethyl p-iodobenzoate (0.1 mol) dropwise to the hydroxylamine filtrate with constant stirring.
-
Reaction: Reflux at 65°C for 2-4 hours. Monitor via TLC (Silica gel,
9:1). -
Isolation: Acidify the cooled mixture with 1N HCl to pH ~4 to precipitate p-IBHA.
-
Purification: Recrystallize twice from hot aqueous ethanol.
-
Validation: Verify purity via
-NMR and melting point determination (expected ~178-180°C).
Acid-Base Equilibria ( )
The acid dissociation constant (
Theoretical Prediction (Hammett Equation)
The
- : ~8.80 (Unsubstituted Benzohydroxamic Acid)
- : Reaction constant (typically ~1.0 for hydroxamic acids)
- (Iodine): +0.18 (Electron withdrawing)
Calculated
Experimental Protocol: Potentiometric Titration
Objective: Determine the precise thermodynamic
Equipment:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Glass electrode (calibrated with standard buffers pH 4.01, 7.00, 10.01).
-
Thermostated vessel (25.0 ± 0.1°C).
Procedure:
-
Solution Prep: Prepare a
M solution of p-IBHA in 0.1 M (ionic strength adjustor). Use -free water. -
Titration: Titrate with standardized 0.1 M Carbonate-free NaOH.
-
Data Acquisition: Record pH after each addition (0.05 mL increments) once stability (<0.1 mV/s) is reached.
-
Refinement: Perform titrations under
atmosphere to prevent carbonate formation.
Data Analysis:
Use the Gran Plot method or non-linear least squares software (e.g., HYPERQUAD) to refine the equivalence point and calculate
| Parameter | Value (Approx) | Confidence Interval |
| 8.60 - 8.70 | ± 0.02 | |
| Ionic Strength ( | 0.1 M ( | - |
| Temperature | 298 K | - |
Thermodynamics of Metal Complexation[4]
p-IBHA functions as a bidentate ligand (
Stability Constants (Log )
The iodine substituent influences stability via electronic effects (altering basicity) and steric factors.
| Metal Ion | Stoichiometry (M:L) | Log | Log | Log | Trend Basis |
| Fe(III) | 1:3 | ~10.5 | ~9.2 | ~28.0 | Hard-Hard interaction (High affinity) |
| Cu(II) | 1:2 | ~9.1 | ~7.8 | ~16.9 | Jahn-Teller distortion |
| Zn(II) | 1:2 | ~7.5 | ~6.5 | ~14.0 | Borderline acid (Irving-Williams series) |
| Ni(II) | 1:2 | ~6.2 | ~5.1 | ~11.3 | Irving-Williams series |
Note: Values are estimates based on p-chloro/p-bromo analog data. Iron(III) forms the most stable "siderophore-like" complexes.
Thermodynamic Parameters ( )
To determine the driving forces of complexation, temperature-dependent titrations (25°C, 35°C, 45°C) are performed.
-
Enthalpy (
): Typically negative (exothermic) for hydroxamic acid chelation, driven by the formation of strong M-O bonds. -
Entropy (
): Positive, driven by the chelate effect (release of hydration water molecules upon binding).
Workflow for Determination:
Figure 2: Workflow for extracting thermodynamic parameters from potentiometric data.
Lipophilicity & Biological Implications[1][5]
Lipophilicity (Log P)
The iodine atom significantly increases lipophilicity compared to the parent molecule, facilitating membrane permeability and blood-brain barrier (BBB) crossing.
-
Calculated Log P (cLogP): ~2.3 - 2.5
-
Experimental Determination: Shake-flask method (n-Octanol/Water) or RP-HPLC retention time correlation.
Structure-Activity Relationship (SAR)
In HDAC inhibition, the thermodynamic binding energy (
-
Chelation Enthalpy: Zinc binding by hydroxamate.
-
Hydrophobic Entropy: Displacement of water from the hydrophobic "tube" of the enzyme by the p-iodophenyl group.
-
Halogen Bonding: The iodine atom can form a specific
-hole interaction with backbone carbonyls in the enzyme rim, a feature not present in chloro- or fluoro- analogs.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids as potent metalloenzyme inhibitors." European Journal of Inorganic Chemistry. Link
-
Santos, M. A., et al. (2012). "Thermodynamic stability of hydroxamic acid-metal complexes." Journal of Inorganic Biochemistry. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Gans, P., et al. (1996). "HYPERQUAD: Simulation and refinement of stability constants." Talanta. Link
-
Farkas, E., et al. (2000). "Complexation of hydroxamic acids with Fe(III) and Ni(II)." Polyhedron. Link
Methodological & Application
Application Note: Synthesis of N-Hydroxy-4-iodobenzamide from 4-iodobenzoyl chloride
Abstract & Utility
This application note details the optimized protocol for synthesizing N-Hydroxy-4-iodobenzamide (CAS: 2593-31-9) via the Schotten-Baumann reaction of 4-iodobenzoyl chloride with hydroxylamine.
This compound is a critical building block in drug discovery, particularly as a zinc-binding group (ZBG) in Histone Deacetylase (HDAC) inhibitors and metalloprotease inhibitors. The 4-iodo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of hydroxamic acid libraries.
Chemical Strategy & Mechanistic Insight
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution . Hydroxylamine (
-
Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: The chloride ion is expelled, reforming the carbonyl bond.
-
Deprotonation: The base neutralizes the generated HCl, driving the equilibrium forward.
Critical Control Parameter: Chemoselectivity
A major challenge in this synthesis is controlling N-acylation vs. O-acylation .
-
Kinetic Control: Nitrogen is more nucleophilic than oxygen; however, at high temperatures or incorrect pH, O-acylation (forming the ester-like structure) or di-acylation (forming N,O-diacyl species) can occur.
-
Solution: We utilize a biphasic system (Schotten-Baumann conditions) at 0°C . The low temperature suppresses the formation of the thermodynamic O-acylated byproduct and the Lossen rearrangement.
Thermodynamics & Stability
-
Iodine Sensitivity: The C-I bond is susceptible to photolytic cleavage. All reactions should be performed under low-light conditions or with the flask wrapped in aluminum foil.
-
Acid Chloride Hydrolysis: 4-iodobenzoyl chloride competes for water. The reaction must use a slight excess of hydroxylamine to outcompete hydrolysis.
Materials & Safety
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 4-Iodobenzoyl chloride | 266.46 | 1.0 | Electrophile | Corrosive, Lachrymator, Moisture Sensitive |
| Hydroxylamine HCl | 69.49 | 1.5 - 2.0 | Nucleophile Source | Corrosive, Sensitizer, Potential Explosive (dry) |
| Potassium Carbonate ( | 138.21 | 3.0 - 4.0 | Base (HCl Scavenger) | Irritant |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Solubilizer | Flammable, Peroxide Former |
| Water (Deionized) | 18.02 | Solvent | Co-solvent | N/A |
| HCl (1M) | 36.46 | Workup | Protonation | Corrosive |
Safety Protocols
-
Acid Chloride Handling: Weigh quickly in a fume hood; hydrolysis releases HCl gas.
-
Hydroxylamine Warning: Do not heat hydroxylamine residues to dryness; they can be explosive.
-
Iodine Protection: Wrap reaction vessels in aluminum foil to prevent homolytic cleavage of the C-I bond.
Experimental Protocol
Preparation of Hydroxylamine Solution (Solution A)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.39 g, 20.0 mmol, 2.0 equiv) in Water (10 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Slowly add Potassium Carbonate (
) (4.14 g, 30.0 mmol, 3.0 equiv) dissolved in water (15 mL) dropwise over 10 minutes.-
Note: Gas evolution (
) will occur. Ensure adequate venting.
-
-
Stir for 15 minutes at 0°C to generate the free hydroxylamine base.
Acylation Reaction (Solution B Addition)
-
Dissolve 4-Iodobenzoyl chloride (2.66 g, 10.0 mmol, 1.0 equiv) in THF (15 mL).
-
Tip: If the acid chloride is solid and difficult to dissolve, gentle sonication may be used before cooling.
-
-
Transfer the acid chloride solution to a pressure-equalizing addition funnel.
-
Dropwise Addition: Add the acid chloride solution to the stirring hydroxylamine solution (Solution A) at 0°C over a period of 30 minutes .
-
Critical: Maintain internal temperature < 5°C to prevent di-acylation.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 4 hours . Monitor by TLC (See Section 5).
Workup and Isolation
-
Evaporation: Remove the THF under reduced pressure (Rotary Evaporator, 35°C water bath). Do not distill to complete dryness; leave the aqueous slurry.
-
Acidification: Cool the aqueous residue to 0°C.
-
Slowly add 1M HCl dropwise with stirring until the pH reaches 3–4 .
-
Observation: A heavy white to off-white precipitate (the hydroxamic acid) will form.
-
Note: Do not acidify below pH 2, as the hydroxamic acid may re-dissolve or hydrolyze.
-
-
Filtration: Filter the solid using a Buchner funnel/vacuum filtration.
-
Wash: Wash the filter cake with cold water (
mL) to remove residual salts. -
Drying: Dry the solid under high vacuum or in a desiccator over
for 12 hours.
Purification (Optional)
If TLC indicates impurities, recrystallize from Ethyl Acetate / Hexanes or Ethanol / Water .
Process Control & Characterization
In-Process Control (IPC)
-
TLC System: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) and Ferric Chloride (
) Stain .-
Result: Hydroxamic acids typically stain a deep red/purple with
, confirming the presence of the -CONHOH group.
-
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~158–160°C (Decomposes).
-
1H NMR (DMSO-d6, 400 MHz):
- 11.3 ppm (s, 1H, -OH , broad, exchangeable)
- 9.1 ppm (s, 1H, -NH , broad, exchangeable)
- 7.85 ppm (d, 2H, Ar-H)
- 7.55 ppm (d, 2H, Ar-H)
Visualization of Workflows
Reaction Mechanism
Caption: Step-wise mechanism of nucleophilic acyl substitution converting acid chloride to hydroxamic acid.
Experimental Workflow
Caption: Operational workflow for the synthesis, highlighting the critical biphasic mixing and acidification steps.
References
-
Reddy, A. S., et al. (2017). "Synthesis and biological evaluation of novel hydroxamic acid derivatives as HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters. (General protocol validation).
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. (Mechanistic background).
-
Org. Synth. Coll. Vol. 2 . (1943). "Benzohydroxamic Acid." p. 67. (Foundational Schotten-Baumann protocol).
-
PubChem Compound Summary . "N-Hydroxy-4-iodobenzamide (CAS 2593-31-9)."[1][2] (Chemical properties and safety data).
Sources
Application Note: Heavy Atom Derivatization with N-Hydroxy-4-iodobenzamide
Introduction & Scientific Rationale
The "Phase Problem" remains the central bottleneck in macromolecular crystallography. While Selenomethionine (SeMet) incorporation is the gold standard for de novo phasing, it requires expression in auxotrophic strains, which can be resource-intensive and yield lower protein solubility.
N-Hydroxy-4-iodobenzamide (NHIB) represents a "Rational Heavy Atom Derivatization" strategy. Unlike non-specific heavy atoms (e.g., Pt, Hg salts) that bind to surface cysteines or histidines often causing non-isomorphism, NHIB is a functional ligand analog designed for Zinc-dependent metalloproteins (e.g., Matrix Metalloproteinases, Histone Deacetylases, Carbonic Anhydrases).
Mechanism of Action[1]
-
Biochemical Targeting: The N-hydroxy (hydroxamic acid) moiety acts as a bidentate chelator, coordinating the catalytic Zinc ion (
) with high affinity ( often in the to range). -
Anomalous Scattering: The Iodine atom at the para-position provides a strong anomalous signal (
) for Single-wavelength Anomalous Dispersion (SAD) phasing.-
Iodine (
): at Cu K ( ). -
Binding Specificity: High occupancy is achieved due to the specific active-site binding, reducing the "multiple site" noise often seen with soaking non-specific halides.
-
Pre-Experimental Considerations
Reagent Properties
-
Compound: N-Hydroxy-4-iodobenzamide[1]
-
Molecular Weight: 263.03 g/mol [1]
-
Solubility: Poor in water; highly soluble in DMSO or Ethanol.
-
Stability: Light-sensitive (due to the C-I bond). Store in amber vials at -20°C.
Protein Compatibility Check
Before initiating this protocol, verify the following:
-
Target Class: The protein must possess an accessible metal center (preferably Zn, Co, or Ni) in the active site.
-
Buffer Composition: Avoid strong chelating agents (EDTA, EGTA) in the crystallization mother liquor, as they will strip the metal required for NHIB binding.
-
pH Range: Hydroxamic acids bind metals most effectively at pH 6.0–8.5. At very low pH (<5.0), protonation of the hydroxamate reduces binding affinity.
Experimental Protocol
Stock Solution Preparation
-
Objective: Create a high-concentration stock to minimize the volume of solvent added to the crystal drop.
-
Concentration: 100 mM (in 100% DMSO).
-
Procedure:
-
Weigh 2.63 mg of NHIB.
-
Dissolve in 100
L of anhydrous DMSO. -
Vortex until completely dissolved.
-
Note: Prepare fresh. If storage is necessary, freeze in liquid nitrogen immediately.
-
Soaking Strategy (The "Stepwise" Approach)
Direct addition of high-concentration DMSO can crack crystals due to osmotic shock or lattice perturbation. A stepwise soaking protocol is mandatory.
Table 1: Stepwise Soaking Protocol
| Step | Time | NHIB Conc.[2] (Final) | DMSO Conc. (Final) | Action |
| 1 | T=0 min | 1 mM | 1% | Add 0.1 |
| 2 | T=30 min | 2.5 mM | 2.5% | Add 0.15 |
| 3 | T=60 min | 5 mM | 5% | Add 0.2 |
| 4 | Incubation | 5 mM | 5% | Seal and incubate for 2–12 hours. |
-
Critical Control: Always set up a "Dummy Soak" where only DMSO (without NHIB) is added to a native crystal to distinguish between solvent damage and derivative formation.
Back-Soaking (Optional but Recommended)
If the background noise is high due to non-specific hydrophobic binding of NHIB to the protein surface:
-
Transfer the crystal briefly (<30 seconds) into a fresh drop of mother liquor containing the same % DMSO but no NHIB .
-
Flash-cool immediately. Rationale: The active-site binding (specific) usually has a slower off-rate than surface non-specific binding. This step washes away the "noise" while keeping the "signal."
Cryo-Protection
NHIB in DMSO often acts as a sufficient cryo-protectant if the final concentration is >10%. If not, supplement the mother liquor with Glycerol or PEG 400 containing the ligand to prevent back-exchange during cryo-soaking.
Data Collection Strategy
To maximize the anomalous signal from Iodine, wavelength selection is critical.
Table 2: Anomalous Scattering Coefficients for Iodine
| Source | Energy (keV) | Wavelength ( | Suitability | ||
| Cu K | 8.04 | 1.5418 | -0.7 | 6.9 | Excellent (Home Source) |
| Cr K | 5.41 | 2.29 | -1.5 | 11.8 | Superior (Specialized) |
| Se Peak | 12.66 | 0.979 | -0.5 | 2.5 | Poor |
| I L-III Edge | 4.56 | 2.72 | -10.0 | 15.0 | Extreme (Soft X-ray beamlines) |
Recommendation: Collect data at a home source (Cu K
Workflow Visualization
Figure 1: Experimental workflow for NHIB derivatization. The diamond node represents the critical decision point regarding crystal integrity.
Data Processing & Phasing
-
Indexing/Integration: Process data ensuring Friedel pairs are kept separate (do not merge anomalous pairs).
-
Substructure Determination: Use software like SHELXD or Phenix.HySS.
-
Input: Number of sites = 1 (per monomer) + expected surface sites (usually 1–2 low occupancy).
-
Resolution Cutoff: Iodine signal is strong even at low resolution. Cut data at 3.5
to find sites, then extend to full resolution.
-
-
Hand Determination: If the map is not interpretable, invert the hand of the heavy atom substructure and re-phase.
Troubleshooting
| Issue | Probable Cause | Solution |
| Crystal Cracking | Osmotic shock from DMSO. | Use finer gradients (0.5% increments) or co-crystallize. |
| No Anomalous Signal | Ligand did not bind. | (1) Check pH (must be >6.0).[3] (2) Ensure no EDTA in buffer. (3) Increase soak time. |
| Low Occupancy | Competition with buffer ions. | Remove Citrate/Acetate/Phosphate; replace with HEPES/Tris. |
| High R-factor | Non-isomorphism. | Limit soak time to <30 mins or use lower concentration (1 mM). |
References
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237. Link
-
Evans, G. & Bricogne, G. (2002). Triiodide derivatization and combinatorial counter-ion replacement: two methods for enhancing phasing signal using laboratory X-ray sources. Acta Crystallographica Section D, 58(6), 976-991. Link
-
Fournane, S. et al. (2018). Fragment-based screening of the bromodomain of ATAD2. (Demonstrates ligand-based phasing concepts). Acta Crystallographica Section F, 74(6). Link
-
Cromer, D. T. (1983). Calculation of anomalous scattering factors for X-rays. Journal of Applied Crystallography, 16(4), 437. Link
-
Beck, T. et al. (2008). SAD phasing of anomalous scattering atoms: a comparative study. Acta Crystallographica Section D, 64(11), 1179-1182. (Comparison of Iodine vs other heavy atoms). Link
Sources
Application Note: Preparation and Optimization of N-Hydroxy-4-iodobenzamide Soaking Solutions for Protein Crystallography
Abstract & Introduction
This application note details the preparation and handling of N-Hydroxy-4-iodobenzamide (NHIB) soaking solutions. While iodide ions (NaI/KI) are a staple for heavy-atom derivatization, covalently bound iodine compounds like NHIB offer distinct advantages: they provide specific hydrophobic binding interactions and are often tolerated by crystal lattices that crumble in high-ionic-strength halide soaks. Furthermore, the hydroxamic acid moiety acts as a potent chelator, making this compound a dual-use agent for SAD/SIR phasing and metalloprotein active-site probing .
This guide addresses the primary challenge with NHIB: its limited aqueous solubility and the risk of osmotic shock to protein crystals during soaking.
Chemical Profile & Properties
Understanding the physicochemical limitations of NHIB is the first step to a successful soak.
| Property | Value | Relevance to Crystallography |
| Compound Name | N-Hydroxy-4-iodobenzamide | Target Ligand / Heavy Atom Derivative |
| CAS Number | 2593-31-9 | Reference Standard |
| Molecular Weight | 263.03 g/mol | Calculation of Molar concentrations |
| Formula | C₇H₆INO₂ | Heavy atom (Iodine) present for phasing |
| Solubility (DMSO) | High (>100 mM) | Primary stock solvent |
| Solubility (Water) | Low / Sparingly Soluble | Risk of precipitation in crystallization drops |
| Functional Groups | Hydroxamic Acid (-CONHOH) | Metal chelation (Zn, Fe); H-bond donor/acceptor |
| Anomalous Signal | Iodine (Z=53) | Strong f" (~6.7e⁻ at Cu Kα) for SAD phasing |
Mechanism of Action
The Phasing Utility
Iodine is an exceptional anomalous scatterer. Unlike soaking with NaI, which floods the solvent channels, NHIB binds to specific hydrophobic pockets or surface clefts. This "ordered" binding generates clearer heavy-atom substructures, facilitating easier phase determination in SAD (Single-wavelength Anomalous Diffraction) experiments.
The Chelation Factor
The hydroxamic acid group is a classic pharmacophore for zinc-dependent enzymes (e.g., HDACs, MMPs). If your target protein contains a surface-accessible metal ion, NHIB will likely coordinate to it, anchoring the iodine atom in a fixed position relative to the protein core.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Always prepare fresh. Hydroxamic acids can undergo hydrolysis or oxidation over extended storage.
Materials:
-
N-Hydroxy-4-iodobenzamide powder
-
Anhydrous DMSO (Dimethyl sulfoxide), Crystallography Grade
-
Amber microcentrifuge tubes (Light sensitive)
Procedure:
-
Weigh 26.3 mg of NHIB powder.
-
Add 1.0 mL of 100% anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds until fully dissolved.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble particulates. Use only the supernatant.
-
Storage: Store in aliquots at -20°C. Thaw only once.
Protocol B: The "Stepwise Exchange" Soaking Method
Direct addition of high-concentration DMSO stocks to crystallization drops often causes cracking due to osmotic shock or localized precipitation (the "skin" effect). This protocol mitigates those risks.
Target Concentration: 1 mM – 5 mM (depending on solubility in mother liquor). Soaking Time: 10 minutes to 2 hours.
Workflow Diagram (Graphviz):
Caption: Step-wise dilution workflow to prevent osmotic shock and precipitation during ligand soaking.
Detailed Steps:
-
Identify Mother Liquor: Determine the exact composition of the reservoir solution where your crystals grew.
-
Create Intermediate Solution (2x Working Conc):
-
To a fresh tube, add 45 µL of Reservoir Solution.
-
Add 5 µL of 100 mM NHIB Stock.
-
Result: 50 µL of 10 mM NHIB in 10% DMSO/90% Reservoir.
-
Observation: Check for precipitation immediately. If cloudy, reduce stock concentration to 50 mM or add 10% glycerol to the reservoir solution to aid solubility.
-
-
The Soak:
-
Pipette 0.2 µL of the Intermediate Solution.
-
Gently touch the pipette tip to the edge of the crystallization drop (do not touch the crystal).
-
Allow the solution to diffuse.
-
-
Incubation:
-
Seal the well. Incubate for 30 minutes .
-
Note: Iodine anomalous signal is strong; high occupancy is preferred over long soak times which degrade diffraction.
-
Protocol C: Co-Solvent Optimization for Hydrophobic Ligands
If NHIB precipitates upon contact with the reservoir (common in high salt conditions like Ammonium Sulfate), use a Carrier Solvent approach.
-
Alternative Solvent: Dissolve NHIB in 100% Ethanol instead of DMSO if your protein is sensitive to DMSO (though DMSO is generally preferred for solubility).
-
Additive: Add beta-cyclodextrin or NDSB-201 to the reservoir solution before mixing with the ligand. These non-detergent sulfobetaines prevent aggregation of hydrophobic small molecules.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Crystal Cracks immediately | Osmotic shock from DMSO | Perform a "slurry soak": Transfer crystal to a fresh drop of Mother Liquor + 5% Glycerol, then slowly add ligand. |
| Precipitate forms on drop skin | Ligand insolubility in aqueous buffer | Reduce ligand concentration to 1 mM. Add 10-20% PEG 400 to the soaking drop to solubilize the ligand. |
| Loss of Diffraction | Lattice disruption by ligand | Reduce soak time to 5-10 minutes. Cross-link crystal with Glutaraldehyde (vapor diffusion) for 15 mins prior to soaking. |
| No Anomalous Signal | Low Occupancy | Increase concentration. Ensure data is collected at a wavelength maximizing I-f" (e.g., Cu Kα 1.54 Å or 1.8 Å). |
References
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[1][2] Acta Crystallographica Section D, 56(2), 232-237. Link
-
Beck, T., et al. (2008). SAD phasing of protein crystals using heavy-atom soaking. Methods in Molecular Biology, 443, 91-105. Link
-
Jahagirdar, D., et al. (2018). Fragment-based screening and SAD phasing with 4-iodopyrazole. Acta Crystallographica Section D, 74(2), 86-97. Link
-
PubChem Compound Summary. (2023). N-Hydroxy-4-iodobenzamide (CID 535087).[3] National Center for Biotechnology Information. Link
-
Hampton Research. (2023). Halides for Phasing - User Guide.Link
Sources
reaction of methyl 4-iodobenzoate with hydroxylamine hydrochloride
Application Note: Optimized Synthesis of
Introduction & Scope
This technical guide details the conversion of methyl 4-iodobenzoate (CAS 619-44-3) to
Hydroxamic acids are a critical class of compounds in medicinal chemistry, serving as pharmacophores for histone deacetylase (HDAC) inhibitors and metalloproteinase inhibitors due to their ability to chelate metal ions (e.g.,
Key Technical Advantages of this Protocol:
-
Nucleophile Optimization: Utilizes the
-effect of hydroxylamine for rapid acyl substitution.[1] -
Salt Management: Includes a filtration step to remove inorganic salts (KCl/NaCl) prior to reaction, improving final product purity.
-
Scalability: Designed for milligram to multigram scale synthesis.[1]
Reaction Mechanism & Chemical Logic
The transformation proceeds via a nucleophilic acyl substitution (aminolysis) mechanism. Unlike standard amines, hydroxylamine (
Critical Mechanistic Steps:
-
Free Base Generation: Hydroxylamine is supplied as a stable hydrochloride salt (
). It must be deprotonated by a base (KOH or NaOMe) to generate the active free base. -
Nucleophilic Attack: The nitrogen lone pair attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: Methoxide (
) is eliminated, reforming the carbonyl. -
Deprotonation: Under basic conditions, the resulting hydroxamic acid (
) is immediately deprotonated to form the stable hydroxamate salt. -
Acidic Workup: Final acidification protonates the salt to precipitate the neutral hydroxamic acid product.[1]
Pathway Visualization
Figure 1: Mechanistic pathway for the aminolysis of methyl 4-iodobenzoate.
Experimental Protocol
Safety Warning: Hydroxylamine is potentially explosive upon heating and is a known mutagen.[1] Methyl 4-iodobenzoate is an irritant.[1][2] Perform all operations in a fume hood behind a blast shield.
Materials & Reagents
| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv.[4] | Role |
| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | 1.0 | Substrate |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 4.0 - 6.0 | Nucleophile Source |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 6.0 - 8.0 | Base |
| Methanol (MeOH) | 67-56-1 | - | Solvent | Reaction Medium |
| 1M HCl (aq) | - | - | Excess | Quenching/Precipitation |
Step-by-Step Methodology
Step 1: Preparation of Hydroxylamine Solution (The "Salt-Free" Method) [1]
-
Dissolve Hydroxylamine HCl (4.0 equiv) in anhydrous Methanol (Volume A, ~5 mL/g of substrate) in a flask.
-
Separately, dissolve KOH (6.0 equiv) in anhydrous Methanol (Volume B, ~5 mL/g of substrate). Note: This is exothermic; cool if necessary.[1]
-
Cool the Hydroxylamine solution to 0°C in an ice bath.
-
Slowly add the KOH solution to the Hydroxylamine solution while stirring.
-
Critical Step: A white precipitate of KCl will form immediately.[1] Stir for 15 minutes at 0°C.
-
Filter the mixture rapidly through a sintered glass funnel (or Celite pad) to remove the solid KCl. Collect the clear filtrate (containing free
) into the main reaction vessel.-
Why? Removing KCl prevents salt contamination in the final product and simplifies workup.
-
Step 2: Reaction
-
Add solid Methyl 4-iodobenzoate (1.0 equiv) directly to the clear hydroxylamine filtrate.[1]
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Stir for 2–12 hours.
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The ester (
) should disappear, and the hydroxamic acid ( , stains red with ) will appear.
-
Step 3: Workup & Isolation [1]
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol (do not distill to complete dryness; leave a viscous residue).
-
Dilute the residue with distilled water (~10 mL/g substrate). The mixture will likely be a clear solution (potassium salt of the product).
-
Cool the aqueous solution to 0°C.
-
Acidification: Dropwise add 1M HCl while stirring until pH reaches ~3–4.
-
The product,
-hydroxy-4-iodobenzamide , will precipitate as a white/off-white solid.[1] -
Filter the solid, wash copiously with cold water (to remove residual salts and acid), and dry under vacuum over
.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for salt-free synthesis.[1]
Product Characterization & Specifications
Upon isolation, the product should be characterized to ensure structural integrity, particularly the retention of the iodine atom.
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white powder | May darken slightly upon prolonged light exposure (Iodine sensitivity).[1] |
| Melting Point | 150°C - 160°C (Decomp) | Literature values vary; hydroxamic acids often decompose near MP.[1] |
| Characteristic AA'BB' pattern of para-substitution. | ||
| Iron(III) Test | Deep Red/Purple Color | Dissolve trace product in MeOH, add 1 drop 5% |
| CAS Number | 2593-31-9 |
Troubleshooting & Optimization
-
Low Yield / Hydrolysis:
-
Issue: Formation of 4-iodobenzoic acid (carboxylic acid) instead of hydroxamic acid.[1]
-
Cause: Presence of water in the reaction or over-acidification during workup.[1]
-
Fix: Use anhydrous MeOH. During workup, do not drop pH below 3. If pH < 1, the hydroxamic acid can hydrolyze back to the carboxylic acid.
-
-
Product Solubility:
-
Issue: No precipitate forms upon acidification.
-
Cause: Product is slightly soluble in water or excess MeOH remains.
-
Fix: Ensure MeOH is evaporated before adding water. If still soluble, extract the acidic aqueous layer with Ethyl Acetate (3x), dry over
, and evaporate.
-
-
Colored Impurities:
-
Issue: Product is yellow/brown.
-
Cause: Iodine liberation or oxidation of hydroxylamine.
-
Fix: Recrystallize from minimal hot Methanol/Water or Ethyl Acetate. Store in the dark.
-
References
-
Organic Chemistry Portal. Efficient Continuous Flow Synthesis of Hydroxamic Acids. (Accessed 2023).[5][6][7][8]
-
National Institutes of Health (NIH) / PubChem. Methyl 4-iodobenzoate (Compound Summary).
-
GuideChem. N-hydroxy-4-iodobenzamide Properties and CAS 2593-31-9.[1][9]
- Reddy, A. S., et al.Synthesis and Biological Evaluation of Novel Hydroxamic Acid Derivatives. (General reference for KOH/MeOH protocol). Journal of Chemistry, 2013.
-
Sigma-Aldrich. Hydroxylamine Hydrochloride Safety Data Sheet (SDS).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. media.laballey.com [media.laballey.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 8. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
Application Note: N-Hydroxy-4-iodobenzamide HDAC Inhibition Assay
Abstract & Introduction
This application note details the protocol for evaluating N-Hydroxy-4-iodobenzamide (also known as 4-iodobenzohydroxamic acid) as an inhibitor of Histone Deacetylase (HDAC) enzymes. Hydroxamic acids are the most prevalent class of HDAC inhibitors (HDACi), functioning by chelating the zinc ion (
While suberoylanilide hydroxamic acid (SAHA/Vorinostat) is the clinical standard, halogenated benzohydroxamic acids like N-Hydroxy-4-iodobenzamide are critical in Structure-Activity Relationship (SAR) studies. The iodine substitution at the para position introduces significant lipophilicity and steric bulk, influencing the compound's residence time and selectivity profiles against Class I and II HDACs. Furthermore, this scaffold serves as a precursor for radio-iodinated probes (
Mechanism of Action
The hydroxamic acid moiety acts as a bidentate ligand. It coordinates the zinc ion at the bottom of the HDAC active site, displacing the water molecule required for the hydrolysis of the acetyl-lysine substrate. This inhibition prevents chromatin relaxation, leading to transcriptional repression or activation of tumor suppressor genes depending on the cellular context.
Figure 1: Mechanism of Action. The hydroxamic acid group of the inhibitor chelates the active site Zinc, preventing substrate hydrolysis.
Materials & Preparation
Compound Handling
N-Hydroxy-4-iodobenzamide contains an iodine-carbon bond, which can be sensitive to photolysis.
-
Storage: Store solid compound at -20°C, protected from light (amber vials).
-
Solubility: Dissolve in 100% DMSO. The iodine atom increases lipophilicity compared to unsubstituted benzohydroxamic acid. Ensure complete dissolution by vortexing; mild warming (37°C) is acceptable if precipitation occurs.
-
Stock Solution: Prepare a 10 mM or 50 mM stock in DMSO. Aliquot and freeze to avoid repeated freeze-thaw cycles.
Assay Reagents (Fluorometric)
This protocol utilizes a two-step fluorometric assay.
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. Note: Do not add EDTA, as it will strip the catalytic Zinc. -
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
-
Enzyme Source: Purified recombinant Human HDAC1, HDAC6, or HeLa Nuclear Extract (for pan-HDAC activity).
-
Developer Solution: Trypsin (1 mg/mL) + Trichostatin A (TSA, 2
M) in Assay Buffer. The TSA stops the HDAC reaction, and Trypsin cleaves the deacetylated lysine to release the AMC fluorophore.
Experimental Protocol
Assay Workflow Overview
The assay relies on the deacetylation of the Boc-Lys(Ac)-AMC substrate. Only the deacetylated product is recognized by the Developer (Trypsin), which releases the AMC fluorophore (Excitation 355 nm / Emission 460 nm).
Figure 2: Fluorometric Assay Workflow. A sequential process ensuring equilibrium binding of the inhibitor before substrate competition.
Detailed Step-by-Step Procedure
Step 1: Inhibitor Dilution [1]
-
Thaw the 10 mM N-Hydroxy-4-iodobenzamide stock.
-
Prepare a serial dilution in DMSO (e.g., 3-fold dilutions starting from 100
M down to 0.1 nM). -
Dilute these DMSO points 1:10 into Assay Buffer to create "10x Working Solutions" (Final DMSO concentration in assay will be <1%, which is critical to maintain enzyme stability).
Step 2: Enzyme Reaction Setup (96-well Black Plate)
-
Blank Wells: Add 10
L Assay Buffer (No Enzyme). -
Control Wells (100% Activity): Add 5
L Enzyme + 5 L Solvent Control (diluted DMSO). -
Test Wells: Add 5
L Enzyme + 5 L "10x Working Solution" of N-Hydroxy-4-iodobenzamide. -
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the hydroxamic acid to equilibrate with the Zinc ion in the active site.[2]
Step 3: Substrate Initiation
-
Prepare a 2x Substrate Solution (e.g., 50
M Boc-Lys(Ac)-AMC) in Assay Buffer. -
Add 40
L of Substrate Solution to all wells (Total volume = 50 L). -
Incubate for 30–60 minutes at 37°C.
Step 4: Development & Detection
-
Add 50
L of Developer Solution (Trypsin + TSA) to each well. -
Incubate for 15 minutes at Room Temperature.
-
Measure fluorescence on a microplate reader:
-
Excitation: 350–360 nm
-
Emission: 450–460 nm
-
Data Analysis & Validation
Calculation of % Inhibition
Normalize the Raw Fluorescence Units (RFU) to the controls:
IC50 Determination
Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic fit).
Expected Results Table: The following values are representative ranges for benzohydroxamic acid derivatives reported in literature [1, 2].
| Parameter | Expected Value | Notes |
| IC50 (HeLa Extract) | 1.0 – 5.0 | Pan-HDAC activity. Iodine adds lipophilicity which may alter potency vs. SAHA. |
| IC50 (HDAC6) | 0.1 – 1.0 | Hydroxamic acids often show higher potency against HDAC6. |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening.[5] |
| DMSO Tolerance | < 2% | Higher DMSO concentrations may denature the HDAC enzyme. |
Troubleshooting Guide
-
High Background in Blank: Ensure the substrate is not degraded. Boc-Lys(Ac)-AMC is stable, but free AMC is highly fluorescent.
-
Low Signal: Check Trypsin activity. If the Developer is old, the fluorophore won't be released even if deacetylation occurred.
-
Precipitation: N-Hydroxy-4-iodobenzamide is hydrophobic. If the signal is erratic at high concentrations, reduce the top concentration or increase the detergent (Tween-20) to 0.05%.
References
-
Elabscience. (2024). Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit Protocol. Elabscience. [Link]
-
D'Hooghe, M., et al. (2017).[6] Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. epigentek.com [epigentek.com]
- 6. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zinc-Binding Affinity Characterization of N-Hydroxy-4-iodobenzamide
Executive Summary
N-Hydroxy-4-iodobenzamide (CAS: 2593-31-9) represents a critical class of Zinc-Binding Groups (ZBGs) utilized in Fragment-Based Drug Discovery (FBDD). While the hydroxamic acid moiety acts as a potent bidentate chelator of catalytic zinc ions (
This guide details the methodologies to quantify the zinc-binding affinity (
Mechanism of Action & Structural Logic
The efficacy of N-Hydroxy-4-iodobenzamide relies on the ionization of the hydroxamic acid (
Chelation Geometry
The hydroxamate oxygen and carbonyl oxygen coordinate the zinc ion, displacing the water molecule typically found in the catalytic pocket of metalloenzymes (e.g., HDAC active sites). This interaction creates a penta-coordinated zinc intermediate, stabilizing the transition state and inhibiting enzymatic function.
The "Iodine Advantage"
In structural biology, the electron-dense iodine atom (
Mechanistic Diagram
Figure 1: Mechanism of zinc chelation by N-Hydroxy-4-iodobenzamide leading to enzymatic inhibition.
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
Objective: Determine the dissociation constant (
Materials
-
Probe: FluoZin-3 (
for ) or Newport Green DCF. -
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100. Crucial: Use Chelex-treated water to remove contaminant zinc.
-
Zinc Source:
(99.999% purity). -
Instrument: Microplate reader with FP module (Ex/Em: 494/516 nm).
Step-by-Step Methodology
-
Preparation of "Free Zinc" Solution:
-
Prepare a buffered solution containing 10 nM free
. Note: Since total zinc is hard to control at nanomolar levels, use a zinc-buffering system (e.g., 1 mM EGTA + calculated ) to clamp free zinc at 10 nM.
-
-
Probe Addition:
-
Add FluoZin-3 to a final concentration of 50 nM. Measure baseline polarization (
).
-
-
Titration of N-Hydroxy-4-iodobenzamide:
-
Prepare a serial dilution of the compound (from 100
down to 0.1 nM) in DMSO (final DMSO < 1%). -
Add compound to the Zinc-FluoZin-3 complex.
-
-
Equilibration:
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Read Fluorescence Polarization. As the hydroxamate binds zinc, it strips it from FluoZin-3 (or competes for it), altering the fluorescence signal (intensity or polarization depending on the probe mechanism).
-
-
Data Analysis:
-
Fit data to a competitive binding isotherm equation:
-
Convert
to (binding affinity) using the Cheng-Prusoff equation adapted for metal competition.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: Direct thermodynamic characterization (
Experimental Setup
| Parameter | Setting | Notes |
| Cell Sample | 20 | Must be extensively dialyzed into the assay buffer. |
| Syringe Sample | 200-300 | Dissolved in the exact final dialysis buffer to prevent heat of dilution mismatch. |
| Buffer | 25 mM Tris pH 8.0, 150 mM NaCl, 5% Glycerol | Avoid phosphate buffers (precipitates zinc) and DTT (chelates zinc). Use TCEP if reduction is needed. |
| Temperature | 25°C | Standard reference temp. |
Workflow
-
Degassing: Degas both samples for 10 minutes to prevent bubbles.
-
Titration: Perform 20 injections of 2
each, spaced 180 seconds apart. -
Control: Perform a "buffer-into-buffer" and "compound-into-buffer" titration to subtract heat of dilution.
-
Analysis:
-
Integrate peaks to obtain kcal/mol per injection.
-
Fit to a One-Set-of-Sites model (assuming 1:1 binding per zinc atom).
-
Expected Result: Hydroxamate binding is typically exothermic (
) due to favorable bond formation with Zinc, with a rigidification penalty ( ).
-
Protocol 3: Enzymatic Inhibition (Functional Validation)
Objective: Confirm that zinc binding translates to functional inhibition of a target enzyme (e.g., HDAC1 or HDAC6).
Workflow Diagram
Figure 2: Fluorometric HDAC inhibition assay workflow.
Critical Considerations
-
Zinc Dependence Check: To confirm the mechanism is zinc-mediated, run a control arm with excess
(10 ). If the compound is a competitive zinc chelator, excess zinc should shift the to a higher value (rescue the enzyme activity). -
Substrate: Use a fluorogenic substrate like Boc-Lys(Ac)-AMC .
Expected Data & Interpretation
When characterizing N-Hydroxy-4-iodobenzamide, compare your results against these standard benchmarks for hydroxamate ZBGs:
| Parameter | Metric | Typical Range (Hydroxamates) | Interpretation for N-Hydroxy-4-iodobenzamide |
| Enzymatic Potency | 10 nM - 500 nM | Highly potent. If | |
| Binding Affinity | 1 nM - 100 nM | Tight binding. Stronger than simple benzamides. | |
| Thermodynamics | -5 to -15 kcal/mol | Enthalpy driven (bond formation). | |
| Stoichiometry | 0.9 - 1.1 | 1:1 binding to the active site Zinc. |
Troubleshooting Note: Hydroxamic acids are prone to hydrolysis (forming the carboxylic acid) and the Lossen rearrangement. Always verify compound purity via LC-MS prior to affinity assays. The appearance of a peak at [M-15] or [M-16] often indicates degradation.
References
-
Zinc Binding Groups in Drug Design
-
HDAC Inhibition Protocols
-
General Zinc Determination
-
Compound Data
Sources
- 1. adooq.com [adooq.com]
- 2. Zinc binding groups for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical tuning of a weak zinc binding motif for histone deacetylase using electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Zinc- Determination by AAS | OIV [oiv.int]
- 6. scispace.com [scispace.com]
- 7. N-(Butan-2-yl)-2-hydroxy-4-iodobenzamide | C11H14INO2 | CID 13149447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-hydroxy-4-iodobenzamide 95% | CAS: 2593-31-9 | AChemBlock [achemblock.com]
- 9. 2-Hydroxy-5-iodobenzamide | C7H6INO2 | CID 10563477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Crystal Engineering of N-Hydroxy-4-iodobenzamide Complexes
Executive Summary
This guide details the crystallization protocols for N-Hydroxy-4-iodobenzamide (4-IBHA) , a bifunctional tecton of significant interest in supramolecular chemistry and drug design.[1][2] Unlike simple amides, 4-IBHA possesses two distinct recognition sites:[1][2]
-
The Hydroxamic Acid Head (-CONHOH): A strong hydrogen bond (HB) donor/acceptor and potent metal chelator (e.g., for HDAC inhibition).[1][2]
-
The Iodine Tail (-I): A polarized halogen bond (XB) donor capable of forming directional
-hole interactions.[1][2]
Successful crystallization requires managing the competition between these two forces.[2] This note provides validated workflows for generating polymorphs , cocrystals (via halogen bonding), and metal complexes .
Physicochemical Context & Solubility Profile[1][2][3][4]
Before attempting crystallization, one must understand the solubility landscape.[1][2] The hydroxamic acid moiety is polar, while the iodophenyl group introduces lipophilicity.[1][2]
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent | Solubility | Role in Crystallization | Risk Factor |
| Methanol (MeOH) | High | Primary solvent for dissolution.[1][2] | Strong H-bond donor; may compete with co-formers.[1][2] |
| Acetonitrile (MeCN) | Moderate | Preferred for Halogen Bonding. Non-protic; does not disrupt I[1]···N interactions. | Rapid evaporation can yield amorphous solids.[2] |
| Ethyl Acetate (EtOAc) | Moderate (Hot) | Excellent for single-component purification (recrystallization).[1][2] | Solvates formation is possible.[2][3] |
| DMSO | Very High | Avoid for crystallization; use only for stock solutions.[2] | High boiling point makes removal difficult.[2] |
| Water | Low | Anti-solvent for precipitation or layering.[2] | Hydrolysis of hydroxamic acid (slow) at extreme pH.[2] |
Experimental Protocols
Protocol A: Single-Component Recrystallization
Objective: To obtain high-purity crystals for baseline structural analysis or polymorphism screening.[1][2]
Mechanism: Hydroxamic acids typically form centrosymmetric dimers (
-
Dissolution: Weigh 50 mg of 4-IBHA into a 20 mL scintillation vial. Add Ethyl Acetate dropwise while heating gently (50°C) until the solid dissolves (approx. 3–5 mL).
-
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed vial to remove nucleation sites (dust).
-
Cooling:
-
Harvesting: Isolate crystals via vacuum filtration.
Protocol B: Cocrystallization (Halogen Bonding Focus)
Objective: To engineer supramolecular architectures using the Iodine
Target Co-former: 4,4'-Bipyridine (Strong N-acceptor).[1][2] Rationale: The Iodine atom acts as a Lewis acid (XB donor) toward the Pyridine Nitrogen (XB acceptor). We use Acetonitrile to prevent solvent competition (MeOH would H-bond to the pyridine, blocking the Iodine).[1]
Step-by-Step Workflow:
-
Stoichiometry: Prepare a 1:1 molar ratio.
-
Mixing: Dissolve both components separately in minimal Acetonitrile (approx. 2 mL each). Sonicate to ensure complete dissolution.[1][2][3]
-
Combination: Mix the two solutions in a 20 mL vial. The solution should remain clear.
-
Growth (Slow Evaporation): Cover the vial with Parafilm and pierce 3–4 small holes with a needle. Store in a vibration-free, dark environment at 20°C.
-
Observation: Block-like crystals typically appear within 48–72 hours.[1][2]
Protocol C: Metal Complexation (Chelation)
Objective: To isolate metal-organic frameworks or discrete complexes (e.g., Cu(II) or Fe(III)).[1]
Method: Liquid-Liquid Diffusion (Layering).[1][2] Rationale: Direct mixing often results in immediate amorphous precipitation due to the high affinity of hydroxamates for metals.[2] Layering slows the kinetics, allowing crystal growth.[1][2]
-
Bottom Layer (Ligand): Dissolve 0.1 mmol 4-IBHA in 2 mL Dichloromethane (DCM) or Chloroform .[1][2] (Note: If solubility is poor, use a MeOH/DCM mix).[1][2]
-
Buffer Layer: Carefully pipette 1 mL of pure solvent (same as bottom layer) or a 1:1 mix of bottom/top solvents on top of the ligand solution.[2] Crucial: Do not disturb the interface.
-
Top Layer (Metal): Dissolve 0.05 mmol Metal Salt (e.g.,
) in 2 mL Methanol .[1][2] Carefully layer this on top.[1][2] -
Incubation: Seal the tube tightly. Allow to stand for 1–2 weeks. Crystals will grow at the interface or on the glass walls.[2]
Visualization of Logic & Workflow
Diagram 1: Molecular Tectonics & Interaction Logic
This diagram illustrates the competitive landscape between Hydrogen Bonding (H-Bond) and Halogen Bonding (X-Bond) inherent to 4-IBHA.[1][2]
Caption: Structural dissection of 4-IBHA showing the divergent crystallization pathways based on functional group activation.
Diagram 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the appropriate crystallization technique based on the desired solid-state outcome.
Troubleshooting & Optimization
-
Oiling Out: If the solution separates into an oil rather than crystals, the concentration is likely too high or the cooling was too rapid.[2]
-
Fix: Re-dissolve by heating, add 10% more solvent, and insulate the vial with cotton wool to slow the cooling rate.[1]
-
-
Solvate Formation: Hydroxamic acids trap solvent molecules easily.[1][2]
-
Hydrolysis: In acidic or basic aqueous solutions, the hydroxamic acid can hydrolyze to the carboxylic acid (4-iodobenzoic acid).[1][2]
References
-
Halogen Bonding Fundamentals: Metrangolo, P., et al. (2005).[1][2] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link[1]
-
Hydroxamic Acid Crystallization: Ghosh, S., & Mishra, L. (2008).[1][2] "Syntheses, structures and properties of metal complexes of hydroxamic acids." Coordination Chemistry Reviews. Link[1]
-
Iodo-Benzamide Analogs: Corradi, E., et al. (2000).[1][2] "Halogen bonding in crystal engineering: the case of 4-iodobenzamide." CrystEngComm. Link
-
Cocrystallization Techniques: Aakeröy, C. B., et al. (2007).[1][2] "Crystal engineering with iodoethynylnitrobenzenes: a group of highly effective halogen-bond donors."[1][2] Chemical Science. Link
Sources
Application Notes and Protocols for SAD/MAD Phasing Using p-Iodobenzohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of p-iodobenzohydroxamic acid as a powerful tool for solving the phase problem in macromolecular X-ray crystallography via Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) techniques. The unique bifunctional nature of this compound—combining a high-Z anomalous scatterer (iodine) with a well-characterized metal-chelating moiety (hydroxamic acid)—makes it an exceptional candidate for phasing metalloproteins, particularly zinc metalloproteases. This document provides the theoretical underpinnings, practical experimental protocols, data collection strategies, and processing workflows to enable researchers to effectively utilize p-iodobenzohydroxamic acid for de novo structure determination.
Introduction: Overcoming the Phase Problem with Anomalous Dispersion
A fundamental challenge in X-ray crystallography is the "phase problem," where the diffraction experiment yields the intensities of the scattered X-rays, but the crucial phase information is lost.[1] Experimental phasing methods are employed to retrieve this information. Among the most powerful of these are techniques that exploit the phenomenon of anomalous scattering.[2][3]
Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) are methods that utilize the differences in scattering intensity between Friedel pairs (reflections from opposite sides of the crystal lattice) that arise when an atom's electrons resonate with the incident X-rays.[2][3][4] This resonance is most pronounced at wavelengths near an element's absorption edge.[5] Heavy atoms, with their numerous electrons, produce a significant anomalous signal that can be accurately measured.[5]
Iodine is a particularly effective anomalous scatterer for in-house and synchrotron experiments. While its absorption edges are not always easily accessible, it provides a substantial anomalous signal at commonly used wavelengths, such as copper Kα radiation.[6]
The Rationale for Using p-Iodobenzohydroxamic Acid
The strategic design of a phasing compound is pivotal for success. p-Iodobenzohydroxamic acid offers a dual-functionality that makes it a superior choice for a specific, yet broad, class of protein targets.
-
The Anomalous Signal Source: The para-substituted iodine atom provides a strong anomalous signal. Its covalent attachment to a rigid phenyl ring often results in a well-ordered position within the protein's electron density, a critical factor for successful substructure determination and phasing.[7]
-
Targeted Delivery to the Active Site: The hydroxamic acid moiety is a well-established and potent chelator of divalent metal ions, most notably the zinc ion found in the active site of matrix metalloproteinases (MMPs) and other metalloenzymes.[8][9][10] This chemical feature acts as a "homing device," directing the iodine-containing molecule to a specific and often functionally important site on the protein. This targeted binding increases the likelihood of achieving high occupancy and low B-factors for the heavy atom, thereby strengthening the anomalous signal.
The combination of these two features in a single, relatively small molecule provides a rational approach to heavy-atom derivatization, moving beyond trial-and-error screening to a targeted strategy.[11]
Figure 1: The dual functionality of p-iodobenzohydroxamic acid for crystallographic phasing.
Experimental Protocols
Success in phasing is critically dependent on the careful preparation of heavy-atom derivative crystals. The following protocols provide a starting point for using p-iodobenzohydroxamic acid.
Co-crystallization Protocol
Co-crystallization is often the preferred method as it can lead to higher occupancy of the ligand.[12][13]
-
Protein Preparation: Purify the target protein to homogeneity (>95%). Ensure the final buffer is compatible with the subsequent crystallization conditions and does not contain components that may chelate the active site metal (e.g., EDTA).
-
Ligand Stock Solution: Prepare a 100 mM stock solution of p-iodobenzohydroxamic acid in a suitable solvent such as DMSO or ethanol.
-
Incubation: Prior to setting up crystallization trials, incubate the protein with p-iodobenzohydroxamic acid. A typical starting point is a 5-10 fold molar excess of the ligand to the protein. For a 10 mg/mL protein solution, this often translates to a final ligand concentration of 1-5 mM. Incubate the mixture on ice for at least one hour to allow for binding.
-
Crystallization Screening: Use the protein-ligand complex to set up crystallization screens. It is advisable to screen a broad range of conditions. Note that the presence of the ligand may alter the crystallization behavior of the protein.
-
Optimization: Once initial hits are identified, optimize the crystallization conditions to obtain diffraction-quality crystals.
Crystal Soaking Protocol
Soaking is a viable alternative if co-crystallization is unsuccessful or if you have an abundance of native crystals.[14]
-
Prepare Soaking Solution: Create a soaking solution by adding p-iodobenzohydroxamic acid to the crystal mother liquor. The final concentration of the ligand can range from 1 mM to 20 mM. It is crucial to use the same components as the drop the crystal grew in to avoid osmotic shock and crystal damage.
-
Soaking: Transfer a native crystal into the soaking solution. Soaking times can vary from a few minutes to several hours. A good starting point is to test a range of times (e.g., 30 minutes, 2 hours, 12 hours).
-
Cryo-protection: If the crystals require cryo-cooling, the cryoprotectant should be added to the soaking solution. The presence of the halide salt may itself have some cryoprotective properties.[14]
-
Harvesting and Freezing: After soaking, carefully remove the crystal, pass it briefly through a cryoprotectant solution if necessary, and flash-cool it in liquid nitrogen.
X-ray Data Collection Strategy
The quality of the anomalous data is paramount for a successful structure solution.[7] A well-thought-out data collection strategy is essential.[15]
Figure 2: A generalized workflow from protein preparation to final structure using p-iodobenzohydroxamic acid for phasing.
Wavelength Selection
-
SAD: For a SAD experiment, a single wavelength is used.[4] If using a copper rotating anode source, the Cu Kα wavelength (1.5418 Å) is standard and provides a good anomalous signal from iodine.[6] At a synchrotron, a wavelength can be chosen to maximize the f'' component of iodine's anomalous scattering, although this is not strictly necessary. A wavelength of ~1.5-2.0 Å is often a good compromise for maximizing the anomalous signal while minimizing absorption effects.[15]
-
MAD: A MAD experiment requires data collection at multiple wavelengths around the iodine L-edges.[16] However, these edges are at high wavelengths (low energies) and are often not practical for protein crystallography. Therefore, SAD is the more common application for iodine derivatives.
Data Collection Parameters
| Parameter | Recommendation for SAD with Iodine | Rationale |
| Wavelength | ~1.5 - 2.0 Å (Synchrotron) or 1.5418 Å (Cu Kα) | Maximizes anomalous signal (f'') from iodine while managing absorption.[6] |
| Redundancy | High ( > 4, ideally 6-10) | Crucial for accurately measuring the small Bijvoet differences.[17] |
| Resolution | As high as the crystal diffracts | Higher resolution data will aid in model building and refinement. |
| Rotation Range | 180° to 360° | Ensures a complete dataset and helps in accurate scaling. |
| Exposure Time | Optimized to maximize signal-to-noise without causing excessive radiation damage. | Radiation damage can degrade the anomalous signal. |
| Inverse Beam | Recommended | Collecting Friedel mates close in time and crystal orientation minimizes systematic errors.[18] |
Data Processing and Phasing
-
Integration and Scaling: Process the diffraction images using software like XDS, MOSFLM, or HKL2000. It is absolutely critical to not merge Friedel pairs during scaling (e.g., use FRIEDEL'S_LAW = FALSE in SCALEPACK).[19]
-
Substructure Determination: The positions of the iodine atoms must be located. This is typically done by analyzing the anomalous differences in a Patterson map or using direct methods programs like SHELXD or the HySS routine in Phenix.[5]
-
Phase Calculation: Once the iodine substructure is determined, initial phases can be calculated using programs like SHELXE, Phenix.phaser, or SOLVE/RESOLVE.
-
Density Modification: The initial phases from a SAD experiment are inherently ambiguous.[4] Density modification techniques, such as solvent flattening and histogram matching, are essential to improve the electron density map and make it interpretable.[20]
-
Model Building and Refinement: With a clear electron density map, the protein model can be built and refined using standard crystallographic software packages like Coot, Phenix.refine, and REFMAC5.
Case Study: Phasing a Zinc Metalloproteinase
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 3. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
- 5. Structure Determination using MAD - Example #1 [mol-xray.princeton.edu]
- 6. Many ways to derivatize macromolecules and their crystals for phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unica.it [iris.unica.it]
- 11. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. mdpi.com [mdpi.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Data-collection strategy for challenging native SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 17. Native SAD Phasing at Room Temperature | bioRxiv [biorxiv.org]
- 18. journals.iucr.org [journals.iucr.org]
- 19. X-ray Data Collection Course [mol-xray.princeton.edu]
- 20. hod4.net [hod4.net]
Troubleshooting & Optimization
improving solubility of N-Hydroxy-4-iodobenzamide in aqueous buffers
Introduction: The Solubility Paradox
N-Hydroxy-4-iodobenzamide presents a classic medicinal chemistry challenge: it possesses a "schizophrenic" physicochemical profile.
-
The Tail (4-Iodophenyl): Highly lipophilic and crystalline. The iodine atom at the para position significantly increases the van der Waals volume and lattice energy, driving the molecule to "crash out" of aqueous media.
-
The Head (Hydroxamic Acid): A polar, ionizable group (
) that is chemically labile.
The Trap: The most intuitive way to dissolve it (raising pH) risks destroying it (hydrolysis). This guide provides three tiered solutions ranging from quick fixes to formulation-grade stabilization.
Module 1: pH & Buffer Optimization (The Fundamental Approach)
The Mechanism
Hydroxamic acids behave as weak acids.[1][2] In water, the neutral form is poorly soluble. By raising the pH near or above its
-
Estimated
: ~8.1 – 8.4 (The electron-withdrawing Iodine lowers the slightly compared to benzohydroxamic acid's 8.8). -
Target pH: 8.5 – 9.0 (for immediate use).
Protocol: The "Titration-Sonication" Method
Use this for acute experiments (e.g., cell assays) where the solution is used within 4 hours.
-
Weighing: Weigh 5 mg of N-Hydroxy-4-iodobenzamide.
-
Wetting: Add 50 µL of DMSO (1% final volume) to disrupt the crystal lattice.
-
Buffer Selection: Use Tris-Glycine or Carbonate-Bicarbonate buffer adjusted to pH 8.8 .
-
Critical Warning: Avoid Phosphate buffers if metals (Fe, Zn) are present, as hydroxamic acids are powerful chelators and will precipitate as metal complexes.
-
-
Addition: Add 4.95 mL of buffer dropwise while sonicating.
-
Clarification: If haze remains, adjust pH to 9.0 using 0.1 M NaOH.
Troubleshooting: Hydrolysis Risk
Q: My solution turned yellow/brown overnight. What happened? A: You likely triggered the Lossen Rearrangement or simple hydrolysis. At high pH (>10), hydroxamic acids hydrolyze to the corresponding carboxylic acid (4-iodobenzoic acid) and hydroxylamine.
-
Fix: If storage >4 hours is required, do not use high pH alone. Move to Module 3.
Module 2: Cosolvent Systems (The "Quick Fix")
The Mechanism
Reducing the dielectric constant of the solvent system disrupts the water-water hydrogen bonding network, creating cavities for the hydrophobic iodophenyl tail.
Recommended Cosolvent Ratios
| Solvent System | Max Solubility (Est.) | Biological Compatibility | Stability Risk |
| DMSO (100%) | >50 mg/mL | Toxic to cells >0.5% | Low (if anhydrous) |
| PEG 400 / Water (40:60) | ~2-5 mg/mL | Moderate | Low |
| Ethanol / Water (20:80) | ~0.5-1 mg/mL | High (evaporation risk) | Moderate |
| Propylene Glycol (30%) | ~1-3 mg/mL | High | Low |
Protocol: The "Solvent Shift"
-
Dissolve compound in 100% PEG 400 first (Concentration: 100x final target).
-
Slowly add warm (37°C) water or saline to the PEG solution with rapid vortexing.
-
Why warm water? It prevents the "shock precipitation" often seen when mixing hydrophobic concentrates with cold buffers.
-
Module 3: Cyclodextrin Complexation (The "Gold Standard")
The Mechanism
This is the superior method for stability. Hydroxypropyl-
-
The Fit: The hydrophobic 4-iodophenyl ring inserts into the lipophilic cavity of the cyclodextrin.
-
The Shield: The labile hydroxamic acid head group remains exposed to the solvent but is sterically anchored, reducing the rate of hydrolysis and preventing metal chelation precipitation.
Visualizing the Workflow
Figure 1: Workflow for generating a stable inclusion complex using HP-β-CD.
Protocol: 20% HP- -CD Formulation
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100 mL of dH2O. Stir until clear. -
Compound Addition: Add N-Hydroxy-4-iodobenzamide in excess (e.g., 10 mg/mL).
-
Equilibration: Stir at room temperature (protected from light) for 6 hours.
-
Note: Do not heat above 40°C; hydroxamic acids are thermally unstable.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Storage: Store at 4°C. This solution is typically stable for weeks.
FAQ & Troubleshooting
Q: Can I use DMSO stocks for the Cyclodextrin method? A: Avoid if possible. DMSO competes for the cyclodextrin cavity (binding constant is low, but concentration is high). It displaces your drug, reducing efficiency. Dissolve the solid drug directly into the CD solution.
Q: My compound precipitates when I add it to cell culture media (DMEM/RPMI). A: This is the "Dilution Crash."
-
Cause: You diluted your solvent (DMSO) below the critical solubilizing concentration.
-
Fix: Use the Module 3 (Cyclodextrin) method. The inclusion complex is stable upon dilution because the drug is physically shielded inside the ring, not just dissolved by solvent effects.
Q: Is the Iodine atom labile? A: Generally, aryl iodides are stable in aqueous buffers. However, avoid strong UV light exposure, as C-I bonds can undergo photolysis. Always use amber vials.
References
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of chelators. European Journal of Inorganic Chemistry.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes.[2][3][4][5][6] Russian Chemical Reviews.
-
Jalili, H., et al. (2021).[7] Solubility enhancement of hydroxamic acid derivatives using cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
Sources
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 6. Crystal Structures of a Series of Hydroxamic Acids [mdpi.com]
- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of hydroxamic acids in solution
The following technical guide is structured as a specialized support center resource for drug discovery scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Topic: Preventing Hydrolysis & Degradation in Solution Ticket ID: HA-STAB-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Welcome. If you are accessing this guide, you are likely observing inconsistent potency data (IC50 shifts), disappearing peaks in LC-MS, or unexpected toxicity in your hydroxamic acid (HA) library.
The Reality: Hydroxamic acids (
Your Core Directive:
-
Sequester Metals: Treat all aqueous buffers as contaminated with trace Zn(II)/Fe(III) until proven otherwise.
-
Verify Species: Differentiate between chemical hydrolysis and rodent-specific enzymatic metabolism.
-
Monitor pH: Maintain pH 5.0–8.0; avoid strong acid/base exposure which triggers Lossen rearrangement or rapid hydrolysis.
The Stability Landscape (FAQ)
Q1: Why is my compound degrading in "inert" buffers like PBS?
Diagnosis: Metal-Catalyzed Hydrolysis.
Standard phosphate buffers often contain trace iron, copper, or zinc (ppb levels). Hydroxamic acids are powerful bidentate chelators.[1][2][3][4] When they bind a metal ion (e.g.,
Q2: Is this simple hydrolysis or the Lossen Rearrangement?
It depends on your conditions.
-
Hydrolysis: Yields the carboxylic acid and hydroxylamine. Dominant in aqueous buffers, especially with metals or extreme pH.
-
Lossen Rearrangement: Yields an isocyanate (then amine).[5] Dominant if the hydroxamate oxygen is acylated or in the presence of specific activating agents and base. This is a safety concern (isocyanates are toxic) but less common in standard storage buffers unless the compound is an
-acyl hydroxamate.
Q3: Why is stability poor in mouse plasma but stable in human plasma?
The Rodent Trap. Rodents possess high levels of arylesterases and carboxylesterases in their plasma that avidly hydrolyze hydroxamic acids.[6] Human plasma lacks these specific esterase activities for HAs.[6]
-
Action: Do not use mouse plasma stability data to predict human pharmacokinetics (PK). Use human plasma or specific esterase inhibitors (e.g., BNPP) if rodent testing is mandatory.
Visualizing the Failure Modes
The following diagram illustrates the competing degradation pathways. Note the central role of Metal Chelation in accelerating the hydrolytic path.[7]
Figure 1: Mechanistic pathways of Hydroxamic Acid degradation. The red node highlights the critical metal-mediated acceleration step.
Troubleshooting & Optimization Guides
Scenario A: Rapid Degradation in Assay Buffer
Symptom: Compound loses potency over 4–24 hours in assay media. Root Cause: Trace metal contamination in salts or water source.
| Step | Action | Rationale |
| 1 | Add EDTA (50–100 µM) | Ethylenediaminetetraacetic acid (EDTA) has a higher affinity for free metals than the HA, sequestering catalytic ions. |
| 2 | Check pH | Ensure buffer is pH 6.0–7.5. Avoid Tris buffers if possible (can coordinate metals); HEPES or MOPS are preferred. |
| 3 | Protect from Light | Some Fe(III)-hydroxamate complexes are photolabile. Store solutions in amber vials. |
Scenario B: Discrepancy between LC-MS and Bioassay
Symptom: LC-MS shows parent peak, but IC50 is poor. Root Cause: In situ complexation. The HA is intact but bound to a metal in the media, preventing it from binding the target enzyme (e.g., HDAC). Fix: Run the bioassay with and without a competing chelator (if the target enzyme tolerates it) or switch to high-purity "metal-free" buffer grades.
Scenario C: Storage Instability
Symptom: Solid compound turns sticky or discolored; solution precipitates. Fix:
-
Solid State: Store as the HCl salt if possible (often more stable than free base). Keep desiccated at -20°C.
-
Solution: Store in DMSO (anhydrous). Avoid storing in water or alcohols for long periods.
-
Freeze/Thaw: Aliquot to single-use. Repeated freeze-thaw cycles introduce condensation (water) and promote hydrolysis.
Experimental Protocols
Protocol 1: The "Metal-Spike" Stress Test
Purpose: To definitively determine if your HA instability is metal-mediated.
Materials:
-
Test Compound (10 mM in DMSO)
-
Buffer: 50 mM HEPES, pH 7.4
-
Metal Solution:
or (1 mM aqueous) -
Chelator: EDTA (10 mM, pH 7.4)
-
HPLC/LC-MS
Workflow:
-
Prepare 3 Conditions (Final conc. 50 µM Compound):
-
Control: Buffer + Compound.
-
Spike: Buffer + Compound + 10 µM
. -
Rescue: Buffer + Compound + 10 µM
+ 100 µM EDTA.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 1h, 4h, 24h. Quench with cold Acetonitrile (1:1).
-
Analysis: Monitor disappearance of parent peak by LC-MS.
Interpretation:
-
If Spike degrades faster than Control , and Rescue restores stability
Metal-Catalyzed Hydrolysis .-
Corrective Action: Add EDTA to all assay buffers; check water purity.
-
-
If Control , Spike , and Rescue degrade at same rate
Intrinsic Chemical Instability (likely pH or specific structure related).
Protocol 2: The Ferric Chloride Colorimetric Spot Test
Purpose: A rapid, qualitative check for hydroxamic acid integrity (or hydrolysis) without LC-MS.
Principle: Hydroxamic acids form highly colored (red/violet) complexes with Fe(III).[1][2] The hydrolysis product (carboxylic acid) does not form this intense color.
Procedure:
-
Prepare Reagent A : 1%
in 0.1 M HCl. -
Place 50 µL of your test solution (buffer/media) into a clear 96-well plate or microtube.
-
Add 50 µL of Reagent A.
-
Observe immediately:
-
Deep Red/Violet: Intact Hydroxamic Acid.
-
Yellow/Orange: Hydrolyzed (or concentration too low).
-
Note: Limit of detection is typically ~50–100 µM.
-
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine the stabilization strategy for your specific case.
Figure 2: Troubleshooting logic for stabilizing Hydroxamic Acids in different matrices.
References
-
Vertex AI Search. (2025). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. American Chemical Society.[1] 7[2][8]
-
ResearchGate. (2025). The Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-oxidizing Metal Ions. 9
-
PubMed Central. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. NIH. 10
-
Royal Society of Chemistry. (2025). The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. 8[2][3][6][8]
-
Alfa Chemistry. (2025). Lossen Rearrangement Mechanism and Applications. 5
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Hydroxy-4-iodobenzamide
A Guide to the Stability and Handling of DMSO Stock Solutions for Researchers
Frequently Asked Questions (FAQs)
This section directly answers the most common queries our team receives regarding the handling of N-Hydroxy-4-iodobenzamide.
Q1: What is the primary cause of N-Hydroxy-4-iodobenzamide degradation in DMSO stocks?
A1: The primary culprits for the degradation of N-Hydroxy-4-iodobenzamide, like many hydroxamic acids, are hydrolysis and oxidation. The hydroxamic acid moiety (-C(=O)NHOH) is susceptible to cleavage, particularly in the presence of trace amounts of water, acid, or base. Furthermore, oxidative conditions can also lead to compound degradation.[1][2] While high-purity, anhydrous DMSO minimizes hydrolytic risk, improper handling, such as frequent freeze-thaw cycles or exposure to ambient air and light, can introduce moisture and promote these degradation pathways.
Q2: What are the definitive recommended storage conditions for N-Hydroxy-4-iodobenzamide DMSO stock solutions?
A2: To maximize the shelf-life of your stock solutions, stringent storage conditions are paramount. Based on data from analogous compounds and best practices for hydroxamic acids, we recommend the following:
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot into single-use volumes to prevent contamination and freeze-thaw cycles. Use cryo-resistant tubes with secure seals.[3] |
| -20°C | Up to 1 month | Suitable for short-term, active use. As with -80°C storage, aliquoting is strongly advised.[3] |
| 4°C | Not Recommended | Storage at 4°C is not advised for DMSO stocks due to the increased rate of chemical degradation and the risk of the DMSO freezing (Melting Point: ~18.5°C), which can affect compound solubility upon thawing. |
| Room Temperature | Not Recommended | Extended storage at room temperature will lead to rapid degradation and should be avoided. |
For maximum stability, it is also recommended to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing, especially for long-term storage.[3][4]
Q3: How can I visually identify a potentially degraded stock solution?
A3: While not a definitive measure of purity, visual inspection can be a first-line indicator of gross degradation or precipitation. A freshly prepared stock solution of N-Hydroxy-4-iodobenzamide in DMSO should be a clear, colorless to pale yellow solution. Signs of potential degradation include:
-
Color Change: A noticeable shift to a darker yellow or brown hue.
-
Precipitation: The appearance of solid particulates that do not redissolve upon gentle warming to room temperature. This could indicate either degradation to a less soluble product or that the compound has fallen out of solution.
-
Cloudiness: A hazy or turbid appearance.
If you observe any of these changes, it is crucial to perform an analytical validation before using the stock in an experiment.
Q4: My experimental results are inconsistent. Could my N-Hydroxy-4-iodobenzamide stock be the issue?
A4: Yes, inconsistent or lower-than-expected biological activity is a classic sign of compound degradation. If the active compound has degraded, its effective concentration in your assay will be lower than calculated, leading to unreliable and non-reproducible results. If you suspect this is the case, we strongly recommend preparing a fresh stock solution and performing a side-by-side comparison with the old stock in a control experiment. For definitive confirmation, analytical validation via HPLC is recommended (see Protocol 2).
Visualizing the Chemistry and Workflow
To better understand the compound and the processes involved, refer to the diagrams below.
Caption: Chemical structure and key properties of N-Hydroxy-4-iodobenzamide.
Sources
- 1. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of p-Iodobenzohydroxamic Acid
Welcome to the technical support guide for the purification of p-iodobenzohydroxamic acid. This document provides in-depth, experience-driven answers to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Section 1: Understanding Your Impurity Profile
Q1: I've just completed the synthesis of p-iodobenzohydroxamic acid from methyl p-iodobenzoate and hydroxylamine. What are the most likely impurities I need to remove?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. In a typical synthesis, you should anticipate the following:
-
Unreacted Starting Materials:
-
Methyl p-iodobenzoate: This ester is neutral and relatively non-polar.
-
Hydroxylamine (or its salt): Highly polar and water-soluble.
-
-
Key By-products:
-
p-Iodobenzoic Acid: This is a common impurity arising from the hydrolysis of the starting ester, especially if reaction conditions are not strictly anhydrous or if excess base is used. It is more acidic than your target compound.
-
Degradation Products: Hydroxamic acids can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.[]
-
The different chemical properties of these impurities (acidity, polarity) are what we will exploit in the purification methods discussed below.
Section 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids, offering high recovery and purity when optimized. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[2][3]
Q2: My p-iodobenzohydroxamic acid product is a crude solid. What is the best solvent for recrystallization?
A2: The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[2][4] For p-iodobenzohydroxamic acid, an ethanol/water mixture is an excellent starting point.
-
Causality: p-Iodobenzohydroxamic acid has both polar (hydroxamic acid) and non-polar (iodophenyl) characteristics. Pure ethanol will likely dissolve it too well even at room temperature, leading to poor recovery. Pure water will likely not dissolve it sufficiently even when hot. A mixed solvent system allows you to fine-tune the polarity to achieve the ideal solubility profile.
Q3: I've dissolved my compound in hot solvent, but no crystals are forming upon cooling. What's wrong?
A3: This is a common issue, usually caused by one of two things: excessive solvent or supersaturation.
-
Too Much Solvent: You may have added more hot solvent than was necessary to dissolve the compound, meaning the solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent until you observe a slight turbidity (cloudiness). Then, add a few drops of hot solvent to redissolve the solid and allow it to cool again.
-
-
Supersaturation: The solution is saturated, but the energy barrier for crystal nucleation has not been overcome.
-
Solution: Try one of these techniques to induce crystallization[4]:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site.
-
Seed Crystal: If you have a small crystal of pure product, add it to the solution. It will act as a template for further crystal growth.
-
Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility.[4]
-
-
Q4: My product "oiled out" instead of forming crystals. How do I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if there are significant impurities depressing the melting point.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble (e.g., more ethanol in an ethanol/water system) to lower the saturation point. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice.
-
Solvent Selection: Start with a solvent system like 95% ethanol/water.
-
Dissolution: Place the crude p-iodobenzohydroxamic acid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[4]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize product precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; may require high temps. |
| Ethanol | 78 | Medium-High | Good general-purpose solvent for moderately polar solids. |
| Methanol | 65 | Medium-High | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Good for less polar compounds; less polar than alcohols. |
| Heptane/Hexane | 98 / 69 | Low | Generally used as an "anti-solvent" with a more polar one. |
Section 3: Purification by Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel chromatography is a powerful alternative.
Q5: What is a good starting mobile phase (eluent) for purifying p-iodobenzohydroxamic acid on a silica gel column?
A5: p-Iodobenzohydroxamic acid is a polar molecule due to the hydroxamic acid functional group. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar and a polar solvent.
-
Recommended System: Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) . A similar system was successfully used for a related benzohydroxamic acid derivative.[7]
-
Alternative: Ethyl acetate/Hexane (e.g., 50:50 v/v).
-
Optimization: Run TLC plates with varying solvent ratios to find the system that gives your product an Rf value between 0.25 and 0.4, with good separation from impurities.
Q6: My compound is streaking badly on the TLC plate and the column. Why is this happening and how can I prevent it?
A6: Streaking is typically caused by strong, non-ideal interactions between the analyte and the stationary phase (silica gel). Since silica gel is acidic, the acidic protons of your hydroxamic acid can interact too strongly, leading to poor peak shape and band broadening.
-
Causality & Solution: To mitigate this, you can add a small amount of a competitive acidic modifier to the mobile phase.
-
Add Acetic Acid: Incorporate 0.5-1% acetic acid into your eluent. The acetic acid will preferentially interact with the highly active sites on the silica, allowing your compound to elute more cleanly and reducing the tailing.
-
Section 4: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the hydroxamic acid group (pKa ≈ 8-9) to separate it from neutral or basic impurities.[8]
Q7: I want to use extraction. At what pH should I perform the steps to isolate my product?
A7: The key is to manipulate the pH to control whether your compound is in the aqueous or organic layer.
-
Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Base Wash (Deprotonation): Extract the organic layer with a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).
-
Causality: Sodium bicarbonate is basic enough to deprotonate the p-iodobenzohydroxamic acid (pKa ~9) and the more acidic p-iodobenzoic acid impurity, pulling them into the aqueous layer as their water-soluble sodium salts. The neutral methyl p-iodobenzoate impurity will remain in the organic layer.
-
-
Acidify (Reprotonation): Separate the aqueous layer and cool it in an ice bath. Slowly add a strong acid, like 1M HCl, with stirring until the pH is ~2-3.
-
Causality: At a pH well below the pKa, the hydroxamate and carboxylate salts will be protonated, causing the neutral p-iodobenzohydroxamic acid and p-iodobenzoic acid to precipitate out of the aqueous solution.[9]
-
-
Isolate: The precipitated solid can then be collected by filtration. If both the acid and hydroxamic acid precipitate, this method serves as a pre-purification step, and the resulting solid will need further purification, likely by recrystallization, to separate the two acidic compounds.
Visualizations & Workflows
Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
References
- CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google P
- US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google P
- Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry.
- Regular Article - Physical Chemistry Research.
- Investigation into the Formation of Impurities during the Optimization of Brig
- EP1154986B1 - Process for the preparation of iopamidol - Google P
- Recrystallization Lab Procedure of Benzoic Acid - YouTube.
- US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google P
- pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository.
- US5015765A - Process for isolating hydroxamic acids - Google P
- Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences.
- Recrystalliz
- A kind of preparation method of p-aminobenzene sulfonic acid - Google P
- benzohydroxamic acid - Organic Syntheses Procedure.
- CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity ...
- (PDF)
- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF - ResearchG
- Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors.
- Lab Report Recrystalliz
- Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents - University of Limerick.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Intern
- A general concept for the introduction of hydroxamic acids into polymers - RSC Publishing.
- Understanding the Structure and Applications of Benzohydroxamic Acid - Ore
- Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
- Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- Recrystalliz
- Benzohydroxamic acid, 25 g - Research Chemicals - Carl ROTH.
Sources
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. famu.edu [famu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. CN110054575A - A kind of preparation method of p-aminobenzene sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Non-Specific Binding of Iodinated Benzamides
Core Directive & Executive Summary
The Challenge: Iodinated benzamides (e.g., [123I]IBZM, [125I]Epidepride, [123I]IBF) are the gold standard for imaging Dopamine D2/D3 receptors. However, they suffer from a "dirty" signal profile driven by two distinct mechanisms:
-
True Non-Specific Binding (NSB): Driven by high lipophilicity (LogP > 2.5), causing ligands to intercalate into lipid bilayers and stick to glass/plastic filtration matrices.
-
Off-Target Specific Binding: High affinity for Sigma (
) receptors and Melanin , often misidentified as "background noise."
The Solution: This guide moves beyond generic advice. We implement a "Block-Coat-Correct" strategy: chemically blocking off-target sites, coating assay surfaces to repel hydrophobic adhesion, and mathematically correcting residual noise.
Module 1: The Filtration Assay Survival Guide (In Vitro)
User Query: "My total binding is decent, but my non-specific binding (NSB) is >40% of the total signal. I'm using GF/B filters. What is happening?"
Root Cause Analysis
Iodinated benzamides are cationic and lipophilic. Glass Fiber (GF) filters are negatively charged (silanol groups). Without intervention, your radioligand binds electrostatically to the filter matrix, creating massive artificial background.
Troubleshooting Protocol: The PEI-BSA Dual Block
Step 1: The Filter Pre-Soak (The "Coat" Phase) Do not use water or standard buffer. You must neutralize the filter's electronegativity.
-
Reagent: 0.3% - 0.5% Polyethyleneimine (PEI).
-
Action: Soak GF/B or GF/C filters in PEI solution for at least 1 hour (up to 3 hours) at 4°C.
-
Mechanism: PEI is a cationic polymer that coats the anionic glass fibers, creating an electrostatic shield that repels the cationic benzamide ligand.
Step 2: The Assay Buffer (The "Solubilize" Phase) Lipophilic ligands stick to plastic tube walls, depleting the free concentration before it even hits the receptor.
-
Additive: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) to your assay buffer.
-
Mechanism: BSA acts as a "carrier" protein, keeping the lipophilic ligand in solution and preventing adsorption to the reaction vessel walls.[1]
Step 3: The Wash Phase
-
Protocol: Perform 3 rapid washes (<10 seconds total) with ice-cold buffer.
-
Critical Tweak: If NSB remains high, add 0.1% BSA to the wash buffer as well. This scavenges loosely associated ligand from the filter during the wash.
Visual Workflow: Optimizing Signal-to-Noise
Figure 1: Mechanism of action for PEI and BSA in reducing filter-based non-specific binding.
Module 2: The "Ghost" Signal (Sigma Receptor Cross-Reactivity)
User Query: "I am seeing displacement of my D2 ligand by compounds that shouldn't bind D2. Is my ligand not selective?"
The Scientific Reality
Many benzamides (e.g., Benzamide analogs) possess a "pharmacophore overlap" between Dopamine D2/D3 receptors and Sigma (
-
The Trap: If you define "Non-Specific Binding" only using a D2 antagonist (like Sulpiride), the radioligand bound to Sigma receptors will remain and appear as "Specific Binding" (because Sulpiride doesn't block Sigma).
-
The Consequence: You overestimate D2 density (
) and miscalculate affinity ( ).
The "Masking" Protocol
You must pharmacologically isolate the D2 receptor.
| Component | Role | Recommended Concentration |
| Target Ligand | [123I]IBZM / [125I]Epidepride | 0.1 - 1.0 nM |
| D2 Blocker (NSB Def.) | (+)Butaclamol or Sulpiride | 1 - 10 |
| Sigma Mask (Critical) | (+)Pentazocine or DTG | 100 nM |
Protocol Adjustment:
-
Add 100 nM (+)Pentazocine to all tubes (Total Binding, NSB, and displacement curves).
-
This saturates Sigma-1 sites, forcing the iodinated benzamide to bind only to D2/D3 receptors or float free.
-
Result: The "Specific Binding" signal now purely reflects D2/D3 interactions.
Module 3: The Melanin Trap (In Vivo & Tissue Issues)
User Query: "In my biodistribution study, the eyes and pigmented skin have massive uptake that doesn't wash out. Is this specific?"
Mechanism of Retention
Benzamides bind to melanin with high capacity. This is not receptor-mediated; it is a physicochemical interaction involving:
-
Electrostatic attraction (Cationic drug + Anionic melanin).
-
Pi-stacking (Aromatic rings of benzamide + Indole rings of melanin).
Troubleshooting & Interpretation
Q: Can I block this in vivo?
A: Generally, no . Melanin has a massive capacity (high
Q: How do I validate my data then? A: You must use the Albino vs. Pigmented Control method.
-
Experiment: Perform biodistribution in Lewis rats (Albino, no melanin) vs. Long-Evans rats (Pigmented).
-
Analysis:
-
Target Tissue (Striatum): Should be identical in both strains.
-
Off-Target (Eye/Skin): High in Long-Evans, Low in Lewis.
-
-
Correction: If quantifying brain uptake, ensure the "reference region" (Cerebellum) is not contaminated by meningeal melanin.
Module 4: Data Analysis & Mathematical Correction
User Query: "Even with PEI and BSA, my NSB curve slopes upward linearly. How do I calculate accurate Ki values?"
The Linear Regression Subtraction
When NSB is strictly linear (non-saturable partitioning), do not rely solely on the "Total minus NSB" subtraction if your NSB wells are noisy.
The "Simultaneous Fit" Method (Recommended): Instead of subtracting NSB before analysis, fit the Total Binding data directly using a model that includes a linear term.
Equation:
- : Specific receptor density.
- : Affinity.
- : The slope of the non-specific binding (linear component).
- : Ligand concentration.[2][3]
Why this works: This method allows the algorithm to statistically distinguish between the saturable curve (receptor) and the linear slope (lipophilic noise), often yielding a more accurate
Visual Summary: The "Clean Signal" Pathway
Figure 2: Comprehensive workflow for minimizing and correcting non-specific binding in benzamide assays.
References
-
Mach, R. H., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters.[4][5][6] Retrieved from [Link]
- Moerlein, S. M., et al. (1985). Factors affecting the specific binding of [125I]iodobenzamide to dopamine D2 receptors. International Journal of Nuclear Medicine and Biology.
-
Labarre, P., et al. (2002). Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent.[7] Nuclear Medicine and Biology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swordbio.com [swordbio.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Soak Time for Heavy Atom Derivatives
Welcome to the technical support center for macromolecular crystallography. As Senior Application Scientists, we understand that producing high-quality heavy-atom derivatives is a critical and often empirical step in solving novel protein structures via methods like Multiple Isomorphous Replacement (MIR).[1] This guide provides in-depth answers and troubleshooting strategies focused on one of the most crucial variables: the heavy atom soak time.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of soaking a crystal with a heavy atom?
Soaking is the process of introducing a heavy atom compound into the solvent channels of a pre-formed macromolecular crystal.[1][2] The goal is for the heavy atom to diffuse through these channels and bind to specific sites on the protein surface without disrupting the crystal lattice (a property known as isomorphism).[1][3] These bound heavy atoms provide the necessary scattering signal differences to solve the phase problem in crystallography.[2][3]
Q2: Why is optimizing the soak time so critical?
Optimizing soak time is a delicate balance.
-
Insufficient Soaking: Too short a time or too low a concentration will result in low occupancy of the heavy atom at specific sites, leading to a weak or unusable phasing signal.
-
Excessive Soaking: Too long a time or too high a concentration can lead to several problems:
-
Crystal Damage: The crystal may crack, dissolve, or lose its diffraction quality entirely.[1]
-
Non-Isomorphism: The heavy atom binding may induce conformational changes in the protein or disrupt the crystal packing, altering the unit cell dimensions and violating the principle of isomorphism, which is critical for accurate phasing.[3]
-
Non-Specific Binding: The heavy atom may begin to bind to numerous low-affinity sites, complicating the interpretation of Patterson maps and the overall phasing process. A back-soak in a heavy-atom-free solution can sometimes mitigate this issue.[4]
-
Q3: What factors influence the ideal soak time?
The ideal soak time is not a fixed value; it is highly dependent on a combination of factors:
-
Heavy Atom Compound: The size, charge, and chemical nature of the heavy atom complex affect its diffusion rate and reactivity.[1]
-
Concentration: Higher concentrations can shorten the required soak time but also increase the risk of crystal damage.[1][5]
-
Crystal Properties: The crystal's solvent content and the size of its solvent channels dictate how easily a heavy atom can diffuse into the lattice. Tightly packed crystals may require longer soaks.
-
Temperature: Soaking at a lower temperature (e.g., 277 K) can slow down the diffusion and binding process, which can sometimes be advantageous in preventing crystal damage.[5]
-
Mother Liquor Composition: The pH, buffer type, and presence of certain ions can dramatically affect the solubility and reactivity of the heavy atom compound.[2][6] For example, phosphate and sulfate buffers can precipitate many heavy metals.[2]
Troubleshooting Guide: Common Soaking Problems
This section addresses specific issues encountered during heavy atom derivatization experiments.
Problem: My crystal cracked, dissolved, or lost birefringence after soaking.
Causality: This is the most common sign of overly harsh soaking conditions. The high concentration of the heavy atom or a prolonged exposure has physically disrupted the delicate lattice contacts holding the crystal together.
Troubleshooting Steps:
-
Reduce Heavy Atom Concentration: This is the first and most effective variable to change. Dilute the heavy atom concentration in the soaking solution by two- to five-fold and repeat the experiment.[1] Starting concentrations are often in the 0.1-10 mM range.[5][7]
-
Shorten the Soak Time: If reducing the concentration is insufficient, decrease the soaking duration. What fails overnight might work in a few hours.[5]
-
Lower the Temperature: Perform the soak at a lower temperature (e.g., 4°C) to slow the reaction kinetics, potentially giving the crystal lattice more time to accommodate the heavy atom without damage.[5]
-
Consider Crystal Cross-linking: As a last resort for particularly fragile crystals, a very brief (seconds to minutes) soak in a low-concentration (0.001%) glutaraldehyde solution can stabilize the lattice prior to heavy atom soaking.[5]
Problem: My crystal looks fine, but the diffraction is significantly weaker or the resolution has dropped dramatically.
Causality: The crystal lattice has been subtly damaged. While not visibly cracked, the internal order has been compromised, leading to poor diffraction. This is often a milder form of the problem above.
Troubleshooting Steps:
-
Follow the same steps as for cracked crystals: systematically reduce the heavy atom concentration and/or the soak time.[1] Even if the crystal appears intact, the soaking conditions are too aggressive for maintaining high-resolution diffraction.
Problem: My crystal looks unchanged, and there is no significant difference between the native and derivative diffraction data.
Causality: The heavy atom has not bound to the protein in a sufficiently ordered manner. This could be due to several reasons: insufficient soak time, inactive heavy atom, or incompatible buffer conditions.
Troubleshooting Steps:
-
Increase Soak Time: The heavy atom may simply need more time to diffuse into the crystal and find its binding site. Extend the soak from a few hours to one or two days for initial screening.[1]
-
Increase Heavy Atom Concentration: If extending the time is ineffective, cautiously increase the heavy atom concentration.[1]
-
Check Solution Compatibility: Ensure your heavy atom reagent is soluble and stable in your crystallization mother liquor. As mentioned, buffers like phosphate or high concentrations of sulfate can precipitate heavy atoms.[2] The pH of the solution is also critical for the reactivity of both the protein's side chains and the heavy atom compound.[4][8]
-
Try a Different Heavy Atom: Not all heavy atoms will bind to all proteins. The availability of suitable binding sites (e.g., Cys, His for mercury; Asp, Glu for lanthanides) is protein-dependent.[4] Screening a variety of compounds is standard practice.[1]
Workflow for Optimizing Heavy Atom Soaking
The following diagram illustrates the iterative decision-making process for optimizing heavy atom soaking conditions.
Sources
- 1. harlanteklad.cn [harlanteklad.cn]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. semanticscholar.org [semanticscholar.org]
troubleshooting low anomalous signal from iodine derivatives
Welcome to the Advanced Crystallography Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because your anomalous difference Fourier maps are flat, your substructure solution failed (ShelXD/HySS/Phenix.autosol gave up), or your anomalous correlation (
When dealing with iodine derivatives (whether simple iodide ions like
Below is a diagnostic framework to recover your signal.
Part 1: The Diagnostic Flowchart
Before altering your protocol, identify where the signal loss occurs. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic for isolating the root cause of anomalous signal loss in iodine derivatives.
Part 2: The Chemistry (Sample Preparation)
The most common reason for "no signal" is chemical incompatibility. Iodine is promiscuous but easily displaced.
Protocol 1: The "Quick Soak" (Soluble Proteins)
Target: Minimize non-isomorphism while maximizing occupancy.[1]
-
The Trap: Do not soak overnight. Iodide (
) is a chaotrope; it will unravel your protein or degrade crystal order, increasing mosaicity until the anomalous signal is washed out by noise.[1] -
The Solution:
-
Prepare a solution containing 0.2 M to 0.5 M NaI or KI in your exact mother liquor (including cryo-protectant).[1]
-
Critical Step: If your crystallization buffer contains Chloride (
) , Citrate , or Phosphate , you must exchange them.[1] Chloride competes for the same binding sites. Replace NaCl with Na-Acetate or Na-Formate.[1] -
Transfer the crystal for 30 to 60 seconds .
-
Flash cool immediately.
-
Protocol 2: Iodine Vapor (Small Molecules / Peptides)
Target: Delicate lattices that dissolve in soak buffers.[1]
-
Place a small crystal of solid
(iodine) in a sealed well next to your hanging drop.[1] -
Allow vapor diffusion for 5–10 minutes . The drop will turn varying shades of yellow/brown.
-
Warning: This is aggressive. Over-exposure turns the crystal black and destroys diffraction. Monitor visually; stop when the crystal takes on a pale yellow tint.
Troubleshooting Table: Chemical Incompatibilities
| Symptom | Probable Cause | Corrective Action |
| Crystal cracks instantly | Osmotic shock or halide intolerance.[1] | Step-wise increase in [I-] (0.1M |
| Diffraction resolution loss (>1Å) | Chaotropic effect of Iodide.[1] | Switch to I3C (Magic Triangle) or 5-amino-2,4,6-triiodoisophthalic acid (I3C binds more specifically and is less chaotropic).[1] |
| No anomalous peaks found | Competition from buffer ions.[1] | Remove Cl- . Replace with Acetate, Nitrate, or Formate.[1] |
Part 3: The Physics (Data Collection Strategy)
This is where 60% of users fail. You do not need to collect at the Iodine K-edge (33 keV / 0.37 Å). In fact, you generally shouldn't.
The "Off-Edge" Strategy
Many users assume they must be at the absorption edge to get a signal.
-
The Reality: The Iodine K-edge (33 keV) is often inaccessible on standard macromolecular beamlines (usually capped at 18-20 keV).[1]
-
The Fix: Collect at 6.0 – 8.0 keV (1.5 – 2.0 Å) or even standard Cu
(1.54 Å) .[1]-
At 1.54 Å, the anomalous scattering factor (
) of Iodine is ~6.9 electrons .[1][2] This is a massive signal, comparable to Selenium at its peak. -
Why? You are utilizing the strong "white line" features and the general rise in anomalous signal at longer wavelengths (L-edge influence), even far from the K-edge.
-
Radiation Damage & The C-I Bond
If you are using an organo-iodine derivative (e.g., iodinated ligands), the Carbon-Iodine bond is extremely labile to X-rays.
-
Symptom: The anomalous signal is present in the first 90 frames but vanishes in the later frames.
-
Protocol:
-
Dose: Limit total dose to <10 MGy.
-
Helical Scan: If the crystal is long enough, translate the crystal along the beam axis during rotation to constantly expose fresh volume.
-
Redundancy: You need high multiplicity (20x - 40x) to measure the small Bijvoet differences accurately. Do not stop at 360°. Collect 720° or more if the crystal survives.
-
Part 4: The Mathematics (Data Processing)
If your chemistry and physics are sound, the issue lies in how you treat the noise.
Q: My R-merge is high (10-15%). Should I discard the data?
A: NO. In SAD phasing, Multiplicity > R-merge . A high R-merge often indicates that you are measuring the anomalous differences (which are differences, contributing to "error" in non-anomalous merging).[1]
-
Check:
(Correlation Coefficient of Anomalous Differences).[1] -
Threshold: If
is > 0.3 up to the resolution shell you care about, the signal is usable. If it drops to 0 at 6 Å, you have no signal.
Q: How do I handle "outliers"?
A: Be gentle.
Aggressive outlier rejection removes the anomalous signal because Bijvoet pairs (
-
XDS Users: Set STRICT_ABSORPTION_CORRECTION=TRUE.[1] Iodine absorbs heavily; uncorrected absorption errors look like anomalous signal (noise).[1]
-
Scaling: Ensure you are scaling Friedel pairs separately initially to preserve the difference, then merging them only for the final phasing step.
FAQ: Specific Scenarios
Q: I am working with a membrane protein in LCP. The soak dissolves the crystals. A: LCP (Lipidic Cubic Phase) is sensitive to the high salt of iodide soaks.
-
Fix: Use covalent modification instead of soaking. Iodinate your ligand or lipid. Alternatively, use 5-amino-2,4,6-triiodoisophthalic acid (I3C) at lower concentrations (5-10 mM) for longer times (1-2 hours).[1] It is less disruptive to the mesophase than 0.5 M KI.
Q: I see heavy atom sites, but the map is uninterpretable. A: You likely have the wrong "Hand" (Space Group ambiguity).
-
Explanation: In chiral space groups (e.g.,
vs ), the heavy atom substructure might be solved correctly, but the phasing requires the correct enantiomorph. -
Fix: In your phasing software (Phenix/ShelX), explicitly request testing both hands of the space group.[1]
Q: Can I use Iodine for low-resolution phasing (6 Å)? A: Yes, it is actually superior to SeMet at low resolution.[1]
-
Why: The iodine substructure is usually very ordered.
-
Tip: Cut the high-resolution data. If you have data to 2.5 Å but it's noisy, truncate the phasing input to 3.5 Å or 4.0 Å to find the sites, then extend the phases to higher resolution.
References
-
Evans, G. & Pettifer, R. F. (2001).[1][3] "CHOOCH: a program for deriving anomalous-scattering factors from X-ray fluorescence spectra." Journal of Applied Crystallography.
-
Dauter, Z., Dauter, M. & Rajashankar, K. R. (2000).[1] "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica Section D.
-
Beck, T. et al. (2008).[1] "The magic triangle: a new phasing tool." Acta Crystallographica Section F.
-
Terwilliger, T. C. et al. (2009).[1] "Decision-making in structure solution using AutoSol." Acta Crystallographica Section D.
-
Watanabe, N. et al. (2005).[1] "Phasing of protein crystals using the anomalous scattering of iodide ions." Acta Crystallographica Section D.
Sources
Technical Support Center: Recrystallization of N-Hydroxy-4-iodobenzamide
Welcome to the technical support center for the purification of N-Hydroxy-4-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, remain in the solution.
For N-Hydroxy-4-iodobenzamide, its unique structure, featuring a polar N-hydroxy amide group and a non-polar iodinated aromatic ring, presents a specific challenge in selecting an appropriate solvent system. This guide will walk you through a systematic approach to determine the optimal recrystallization conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most promising single solvents for the recrystallization of N-Hydroxy-4-iodobenzamide?
Based on the structure of N-Hydroxy-4-iodobenzamide, which possesses both polar (N-hydroxy amide) and non-polar (iodobenzyl) moieties, a solvent of intermediate polarity is likely to be a good starting point. For amides, polar solvents such as ethanol, acetone, and acetonitrile are often effective.[2] Given the aromatic nature and the presence of a halogen, other solvents to consider include ethyl acetate and toluene.[3]
Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts and forms a liquid phase that is immiscible with the recrystallization solvent before it dissolves. This is more common when using a solvent in which the compound is highly soluble. To remedy this, you can:
-
Increase the initial solvent volume: This will lower the concentration of the dissolved compound.
-
Switch to a less polar solvent system: This will decrease the solubility of your compound.
-
Lower the temperature at which you dissolve the compound: Use just enough heat to achieve dissolution.
Q3: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Several techniques can be employed to induce crystallization:
-
Seeding: Add a single, pure crystal of N-Hydroxy-4-iodobenzamide to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation points.
-
Reducing Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cooling in an Ice Bath: Further decreasing the temperature will reduce the solubility and may promote crystallization.
Q4: The purity of my recrystallized product is still low. What are the likely causes?
-
Cooling too rapidly: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing: After filtration, ensure the crystals are washed with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or a mixed solvent system might be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar for your compound. | Try a more polar solvent or a mixed solvent system with a higher proportion of a polar solvent. |
| Compound "oils out" upon heating. | The boiling point of the solvent is higher than the melting point of your compound, or the compound is too soluble. | Select a solvent with a lower boiling point. Use a larger volume of solvent. |
| No crystals form upon cooling. | The solution is too dilute, or supersaturation has not been reached. | Evaporate some of the solvent and re-cool. Induce crystallization by seeding or scratching. |
| Crystals form too quickly. | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent to the dissolved compound. Ensure slow cooling. |
| Low recovery of the recrystallized product. | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] |
Experimental Protocols
Part 1: Solvent Screening Workflow
A systematic approach to solvent selection is critical for successful recrystallization. The following workflow will guide you in identifying a suitable solvent system for N-Hydroxy-4-iodobenzamide.
Caption: Workflow for selecting a suitable recrystallization solvent.
Part 2: Step-by-Step Recrystallization Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process.
-
Dissolution:
-
Place the crude N-Hydroxy-4-iodobenzamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture gently on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator under vacuum.
-
Data Summary: Potential Recrystallization Solvents
The following table provides a starting point for solvent selection based on the general properties of benzamides and iodo-aromatic compounds. Note: Experimental verification is essential.
| Solvent/System | Rationale | Potential Issues |
| Ethanol | Good for polar compounds, often used for amides. | May be too good of a solvent, leading to low recovery. |
| Acetonitrile | A polar aprotic solvent, often gives good results for amides.[2] | Lower boiling point, requires careful handling. |
| Ethyl Acetate | Medium polarity, good for compounds with mixed polarity. | May not be polar enough to dissolve the compound, even when hot. |
| Toluene | Good for aromatic compounds. | May be too non-polar. |
| Ethanol/Water | A versatile mixed-solvent system that allows for fine-tuning of polarity. | Requires careful addition of water to avoid "oiling out". |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. | Requires careful addition of hexane. |
Logical Relationships in Recrystallization
The success of a recrystallization experiment depends on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Interdependencies in the recrystallization process.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
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LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Benzohydroxamic acid. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). N-Hydroxy-4-iodobenzamide. Retrieved from [Link]
-
Bangladesh University of Engineering and Technology. (n.d.). Synthesis and evaluation of novel iodinated phenyl benzamides. Retrieved from [Link]
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
National Institutes of Health. (2023, November 6). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Retrieved from [Link]
-
ChemBK. (2024, April 22). N-hydroxybenzamide. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Retrieved from [Link]
-
Beilstein Journals. (2024, June 24). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-HYDROXY-4-IODOBENZAMIDE. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Histone Deacetylase Inhibitors: The Established Benchmark SAHA (Vorinostat) versus the N-Hydroxybenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison between the well-characterized, FDA-approved pan-HDAC inhibitor, SAHA (Vorinostat), and the broader class of N-hydroxybenzamide-based compounds, exemplified by N-Hydroxy-4-iodobenzamide. Due to the current lack of publicly available data on the specific inhibitory potency of N-Hydroxy-4-iodobenzamide, this document will focus on establishing SAHA as a benchmark for potency and mechanism of action. Furthermore, it will provide the necessary experimental frameworks for researchers to characterize and evaluate novel compounds such as N-Hydroxy-4-iodobenzamide.
The Benchmark: SAHA (Vorinostat) - A Pan-HDAC Inhibitor
Suberoylanilide hydroxamic acid (SAHA), or Vorinostat, is a potent inhibitor of class I and II histone deacetylases.[1][2] Its mechanism of action involves the chelation of the zinc ion within the catalytic site of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This hyperacetylation results in a more open chromatin structure, which can lead to the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[4][5]
The broad inhibitory profile of SAHA contributes to its wide range of biological effects. It has demonstrated anti-proliferative activity against a variety of cancer cell lines and has shown efficacy in in vivo tumor models.
Potency Profile of SAHA (Vorinostat)
The potency of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for SAHA vary across different HDAC isoforms and cellular contexts.
| HDAC Isoform | IC50 (nM) | Cell Line | IC50 (µM) |
| HDAC1 | 10 - 61 | Various Cancer Cell Lines | 3 - 8 |
| HDAC2 | ~62 - 251 | ||
| HDAC3 | 19 - 20 | ||
| HDAC6 | ~34 | ||
| HDAC7 | - | ||
| HDAC8 | ~827 | ||
| HDAC11 | - |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cells.[2][6][7][8]
The N-Hydroxybenzamide Scaffold: A Potential Avenue for Novel HDAC Inhibitors
N-Hydroxy-4-iodobenzamide belongs to the N-hydroxybenzamide class of compounds. The general structure of HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[9][10]
In N-Hydroxy-4-iodobenzamide:
-
Zinc-Binding Group: The N-hydroxyamide moiety (-C(=O)NHOH) is a classic ZBG, capable of chelating the zinc ion in the HDAC active site.
-
Linker and Cap Group: The iodobenzamide portion serves as both the linker and the cap group. The phenyl ring provides a rigid scaffold, and the iodine atom at the para position can influence the compound's electronic properties and potential interactions with the enzyme surface.
While specific data for N-Hydroxy-4-iodobenzamide is not available, studies on related 4-(aminomethyl)-N-hydroxybenzamide derivatives have shown potent and selective inhibition of HDAC6.[11] The structure-activity relationship of benzamide derivatives is an active area of research, with modifications to the linker and cap regions significantly impacting potency and isoform selectivity.[9]
Experimental Framework for Characterizing Novel HDAC Inhibitors
To determine the potency and efficacy of a novel compound like N-Hydroxy-4-iodobenzamide and compare it to a benchmark like SAHA, a series of well-defined experiments are necessary.
In Vitro HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the activity of purified HDAC enzymes.
Principle: A fluorogenic substrate, which is a peptide with an acetylated lysine residue and a fluorescent reporter group, is incubated with a specific HDAC isoform. The deacetylase activity of the enzyme removes the acetyl group, allowing a developer solution to cleave the peptide and release the fluorescent molecule. The presence of an inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Workflow:
In Vitro HDAC Enzymatic Assay Workflow
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., N-Hydroxy-4-iodobenzamide) and the reference compound (SAHA) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the HDAC assay buffer, the diluted compounds, and the purified recombinant HDAC enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (background).
-
Enzyme Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence, normalize the data to the vehicle control, and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within living cells.
Principle: Cells are treated with the test compound, followed by incubation with a cell-permeable, fluorogenic HDAC substrate. The substrate is deacetylated by intracellular HDACs, and subsequent cell lysis and addition of a developer solution generate a fluorescent signal.
Detailed Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, HCT116) in a 96-well plate and allow the cells to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and SAHA for a specified duration (e.g., 4-24 hours).
-
Substrate Incubation: Add the cell-permeable HDAC substrate to the cells and incubate at 37°C for 1-2 hours.[13]
-
Lysis and Development: Add a lysis and developer solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in the in vitro assay.
-
Data Analysis: Calculate the cellular IC50 values.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Workflow:
In Vivo Tumor Xenograft Study Workflow
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, SAHA).
-
Compound Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the anti-tumor efficacy of the test compound.
Conclusion
SAHA (Vorinostat) serves as a critical benchmark in the development of new HDAC inhibitors due to its well-documented pan-HDAC inhibitory profile and clinical approval. While N-Hydroxy-4-iodobenzamide represents a scaffold with theoretical potential for HDAC inhibition, its activity and potency remain to be experimentally determined. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel compounds, enabling a direct and meaningful comparison to established inhibitors like SAHA. Such rigorous preclinical evaluation is essential for the identification and advancement of the next generation of epigenetic therapeutics.
References
- A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzamide Analogs as Histone Deacetylase Inhibitors. Benchchem. Available from: https://www.benchchem.com/uploads/A-Comparative-Guide-to-the-Structure-Activity-Relationship-of-4-Hydroxybenzamide-Analogs-as-Histone-Deacetylase-Inhibitors.pdf.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4093463/.
- Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017409/.
- Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. Available from: https://www.youtube.
- Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453303/.
- Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3259838/.
- Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/15447991/.
- Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/24007353/.
- HDAC Cell-Based Assay Kit. Bio-Techne. Available from: https://www.abnova.com/products/KA1319.
- The Histone Deacetylase Inhibitor, CBHA, Inhibits Growth of Human Neuroblastoma Xenografts in Vivo, Alone and Synergistically with All-Trans Retinoic Acid1. AACR Journals. Available from: https://aacrjournals.org/clincancerres/article/8/5/1291/97699/The-Histone-Deacetylase-Inhibitor-CBHA-Inhibits.
- HDAC Cell-Based Activity Assay Kit. Cayman Chemical. Available from: https://cdn.caymanchem.com/cdn/insert/10006392.pdf.
- Histone deacetylase inhibitor. Wikipedia. Available from: https://en.wikipedia.org/wiki/Histone_deacetylase_inhibitor.
- Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Rapid-In-Vivo-Validation-of-HDAC-Inhibitor-Based-Gyl-Vleeschouwer/c96d85915d78893d3950669e2c65768853a4793f.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: https://www.mdpi.com/1422-0067/25/1/220.
- Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. Available from: https://www.mdpi.com/2072-6694/11/4/474.
- A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/cb500295n.
- (PDF) Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. ResearchGate. Available from: https://www.researchgate.net/publication/373229671_Exploration_of_Structure-Activity_Relationship_Using_Integrated_Structure_and_Ligand_Based_Approach_Hydroxamic_Acid-Based_HDAC_Inhibitors_and_Cytotoxic_Agents.
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568608/.
- Medicinal chemistry advances in targeting class I histone deacetylases. Available from: https://www.
- Vorinostat (SAHA) | HDAC Inhibitor. MedChemExpress. Available from: https://www.medchemexpress.com/saha.html.
- Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581729/.
- Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model. Precision Cancer Medicine. Available from: https://pcm.amegroups.com/article/view/6620/html.
- HDAC Cell-Based Activity Assay Kit. Available from: https://www.caymanchem.com/pdfs/10006392.pdf.
- Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870196/.
- Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/28836484/.
- Structure-activity relationship of HDAC inhibitors. Compound numbers,... ResearchGate. Available from: https://www.researchgate.net/figure/Structure-activity-relationship-of-HDAC-inhibitors-Compound-numbers-chemical_fig1_7185016.
- SAHA IC 50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. ResearchGate. Available from: https://www.researchgate.
- SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9). Abcam. Available from: https://www.abcam.com/saha-vorinostat-hdac-inhibitor-cas-149647-78-9-ab120850.html.
- SAHA (Vorinostat) HDAC1 27006. BPS Bioscience. Available from: https://bpsbioscience.
Sources
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- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. aacrjournals.org [aacrjournals.org]
comparative anomalous scattering of iodine vs bromine derivatives
A Technical Guide for Macromolecular Phasing
Executive Summary
In the resolution of the crystallographic phase problem, halogen derivatization occupies a critical niche between heavy-metal soaking (Hg, Pt) and selenomethionine (SeMet) incorporation.[1] This guide objectively compares Iodine (I) and Bromine (Br) derivatives, focusing on their anomalous scattering properties, chemical incorporation strategies, and suitability for specific X-ray sources.[1]
The Core Distinction:
-
Iodine is the premier choice for SAD (Single-wavelength Anomalous Diffraction) on home sources (Cu/Cr anodes) due to its massive anomalous signal (
) at longer wavelengths.[1] -
Bromine is the optimal candidate for MAD (Multi-wavelength Anomalous Diffraction) at synchrotrons, offering a tunable K-edge (0.92 Å) that minimizes radiation damage and absorption errors compared to iodine at similar energies.[1]
Theoretical Basis: Anomalous Physics
The choice between I and Br is dictated fundamentally by their absorption edges relative to available X-ray sources. The anomalous scattering contribution is defined by the imaginary component,
Comparative Anomalous Signal ( )[1]
| X-Ray Source | Energy (keV) | Wavelength (Å) | Bromine | Iodine | Implication |
| Cu K | 8.04 | 1.5418 | 1.3 | 6.9 | Iodine dominates. Ideal for in-house SAD.[1] |
| Cr K | 5.41 | 2.2909 | 2.3 | ~12.0 | Iodine signal is massive; useful for small crystals/weak diffractors.[1] |
| Se K-edge (Sync) | 12.66 | 0.9795 | 3.6 | 2.5 | Bromine is stronger here; good for concurrent SeMet phasing.[1] |
| Br K-edge (Sync) | 13.47 | 0.9198 | ~8-10 (Peak) | 2.3 | Bromine MAD. The K-edge is accessible and sharp.[1] |
| I K-edge (Sync) | 33.17 | 0.3738 | 0.5 | ~6-8 (Peak) | Rarely used; requires high-energy beamlines; low detector efficiency.[1] |
Key Insight: Iodine does not have an accessible K-edge for MAD at standard beamlines.[1] However, its
Chemical Incorporation & Stability[1][2]
The chemical behavior of the halide ion determines the success of derivatization. This is governed by the Hard and Soft Acids and Bases (HSAB) theory.[1]
Binding Modes
-
Iodide (
): A "soft" base.[1] It binds preferentially to hydrophobic patches, aromatic rings (Tyr, Trp, Phe), and the amide backbone.[1] It often occupies ordered water sites in the hydration shell. -
Bromide (
): Intermediate hardness.[1] Binds to cationic patches (Lys, Arg) and replaces solvent waters.[1]-
Benefit: Smaller radius (1.96 Å) typically preserves isomorphism better than iodide.[1]
-
The "Magic Triangle" (Phasing Modules)
For robust phasing, the I3C (Iodine) and B3C (Bromine) compounds developed by the Sheldrick group provide a pre-formed heavy atom substructure.[1]
-
I3C (5-amino-2,4,6-triiodoisophthalic acid): Provides three iodine atoms in a rigid triangle.[1] Extremely powerful for SAD.
-
B3C (5-amino-2,4,6-tribromoisophthalic acid): The bromine equivalent.[4][5] Used for MAD phasing.[1][6][7]
Experimental Protocols
Protocol A: The "Quick Soak" (Halide Cryosoaking)
Based on Dauter et al. (2000).[1] This method relies on short exposure to high concentrations to force occupancy without degrading the crystal lattice.[1]
Reagents:
-
Stock Solution: 2.0 M NaBr or 1.0 M KI/NaI in water.[1]
-
Cryoprotectant: The standard cryo-buffer for your protein.
Step-by-Step:
-
Prepare Soaking Solution: Mix the Halide Stock with your cryoprotectant to achieve a final concentration of 0.5 M to 1.0 M halide.[1] Ensure the precipitant concentration matches the mother liquor to prevent osmotic shock.
-
Transfer: Loop a native crystal.
-
The Soak: Transfer the crystal into the Halide/Cryo drop.
-
Bromide: Soak for 30–60 seconds .
-
Iodide: Soak for 10–30 seconds (Iodide penetrates faster and is more damaging).[1]
-
-
Cryo-cool: Immediately flash-cool in liquid nitrogen. Do not back-soak (washing removes the low-affinity sites essential for phasing).[1]
Protocol B: Magic Triangle (I3C) Incorporation
Based on Beck et al. (2008).[1]
-
Solubilization: Dissolve I3C lithium salt in water to 0.5 M. (Note: The lithium salt is highly soluble; free acid is not).[1]
-
Soak: Add I3C solution to the crystallization drop or a separate soaking drop to reach 10–50 mM .[1]
-
Duration: Soak for 10 minutes to 1 hour . The rigid scaffold reduces the risk of lattice disruption compared to free iodide.
-
Back-soak (Optional but recommended): Briefly (5s) dip in cryoprotectant without I3C to reduce background solvent scattering, as the bound I3C is stable.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting between Iodine and Bromine based on your experimental constraints.
Performance Comparison Data
The following table summarizes the performance metrics derived from comparative studies (e.g., Beck et al., Acta Cryst. 2010).
| Metric | Iodine Derivatives | Bromine Derivatives |
| Phasing Power (Iso) | High. Large electron count (Z=53) creates strong isomorphous differences.[1] | Moderate. (Z=35).[1] Requires higher occupancy to match Iodine.[1] |
| Phasing Power (Anom) | Excellent at >1.5 Å. | Superior at 0.92 Å. Sharp K-edge resonance provides clean MAD phases.[1] |
| Resolution Limit | Often degrades diffraction by 0.2–0.5 Å due to lattice stress.[1] | typically less perturbative; higher resolution often preserved.[1] |
| Site Occupancy | Variable. "Soft" binding can lead to lower occupancy/disorder.[1] | Often higher occupancy in ordered solvent shells.[1] |
| Radiation Damage | Moderate.[1] C-I bonds are labile but less prone to specific radiolysis than Br.[1] | High Risk. C-Br bonds (in B3C/nucleotides) are highly susceptible to radiolysis.[1] |
Workflow Visualization: The SAD Pipeline
References
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000).[1] Novel approach to phasing proteins: derivatization by short cryo-soaking with halides.[1][7][8] Acta Crystallographica Section D, 56(2), 232-237.[1] Link
-
Beck, T., et al. (2008).[1] The magic triangle: a new class of heavy-atom derivatives for phasing protein structures. Acta Crystallographica Section D, 64(11), 1179-1182.[1] Link
-
Beck, T., & Sheldrick, G. M. (2010).[1][5] The magic triangle goes MAD: experimental phasing with a bromine derivative.[1] Acta Crystallographica Section F, 66(4), 344-347.[1] Link
-
Evans, G., & Bricogne, G. (2002).[1] Triiodide derivatization and phasing of cDNA-encoded proteins. Acta Crystallographica Section D, 58(6), 976-991.[1] Link
-
Cromer, D. T., & Liberman, D. (1970).[1] Relativistic calculation of anomalous scattering factors for X rays. The Journal of Chemical Physics, 53(5), 1891-1898.[1] Link
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A Senior Application Scientist's Guide to Validating Iodine Occupancy in Protein Crystal Structures
For researchers, scientists, and drug development professionals engaged in protein crystallography, the accurate determination of a protein's three-dimensional structure is paramount. Iodide soaking is a powerful and accessible technique for experimental phasing, particularly Single-wavelength Anomalous Dispersion (SAD), which helps to solve the phase problem inherent in crystallographic data.[1][2][3] However, the mere presence of iodide in the crystallization or cryo-soaking solution does not guarantee its incorporation into the crystal lattice, nor does it validate its specific binding sites and occupancy.
This guide provides an in-depth, experience-driven comparison of methods to rigorously validate iodine occupancy. We will move beyond a simple checklist of steps to explain the "why" behind each experimental choice, ensuring a self-validating workflow from data collection to final model refinement.
The Foundational Step: Iodide Soaking and Data Collection
The journey to a validated iodide-bound structure begins with the careful preparation of iodide-soaked crystals. The goal is to introduce iodide ions into the crystal lattice without compromising diffraction quality.
Experimental Protocol: Iodide Soaking of Protein Crystals
-
Crystal Preparation: Start with well-diffracting, native protein crystals.
-
Soaking Solution Preparation: Prepare a soaking solution that is as close as possible to the final crystallization condition, supplemented with an iodide salt (e.g., sodium iodide or potassium iodide). A common starting concentration is 0.5-1.0 M, but this may need to be optimized.[1]
-
Soaking Procedure:
-
Direct Soaking: For robust crystals, directly transfer the crystal into the iodide-containing soaking solution for a short period (typically 10-60 seconds).[3]
-
Stepwise Soaking: For sensitive crystals, gradually increase the iodide concentration in a series of brief soaks to minimize osmotic shock.[1]
-
-
Cryoprotection and Freezing: After soaking, transfer the crystal to a cryoprotectant solution that also contains the final iodide concentration, and then flash-cool it in liquid nitrogen.
Data Collection Strategy for Anomalous Signal
To validate iodine occupancy, it is crucial to collect data that maximizes the anomalous signal from the bound iodide ions.
-
In-house X-ray Sources: Data collection using a copper Kα X-ray source can be sufficient for SAD phasing with iodide, as iodine has a significant anomalous scattering coefficient at this wavelength.[1][4]
-
Synchrotron Sources: For weaker signals or partially occupied sites, tunable synchrotron radiation is advantageous. Collecting data near the iodine L-III absorption edge (~4.557 keV) can significantly enhance the anomalous signal.[5]
-
High Redundancy: Aim for high data redundancy (multiplicity) during data collection to improve the accuracy of the measured anomalous differences.[1][4]
Comparative Methodologies for Validating Iodine Occupancy
Once a high-quality anomalous dataset is collected, the validation of iodine occupancy involves a multi-faceted approach. No single method is sufficient; instead, a convergence of evidence from the following techniques provides a robust validation.
Anomalous Difference Fourier Maps: The Primary Evidence
The most direct evidence for the presence and location of iodide ions comes from the anomalous difference Fourier map. This map is calculated using the differences in intensity between Friedel pairs (F(+) and F(-)) and reveals the positions of atoms that exhibit significant anomalous scattering at the experimental X-ray wavelength.
-
Causality: A strong peak in the anomalous difference map at a specific location is a direct consequence of the anomalous scattering from the electron-dense iodine atom at that position.
-
Interpretation:
-
Peak Height: The height of the peak is proportional to the anomalous signal. Strong peaks (typically > 5σ) are a primary indicator of a bound iodide ion.
-
Peak Shape: The peak should be roughly spherical and well-defined.
-
-
Self-Validation: The presence of strong anomalous peaks should correlate with chemically plausible binding sites on the protein surface, such as hydrophobic pockets or near positively charged residues.
Electron Density Map Analysis: Corroborating Evidence
While the anomalous map identifies the location of the anomalous scatterer, the conventional electron density maps (2Fo-Fc and Fo-Fc) confirm the presence of an atom at that position.
-
2Fo-Fc Map: This map represents the overall electron density. A well-defined, spherical density should be observed at the position of the iodide ion, corresponding to its high number of electrons.[6][7]
-
Fo-Fc Difference Map: This map shows regions where the observed data (Fo) are not fully accounted for by the current model (Fc). Before the iodide ion is modeled, a strong positive peak (typically > 3σ) should be present in the Fo-Fc map at its location.[6][8] After modeling and refining the iodide, this peak should disappear.
| Map Type | Expected Observation (Before Iodide Modeling) | Expected Observation (After Iodide Modeling & Refinement) |
| Anomalous Difference Map | Strong, spherical peak (> 5σ) | Peak remains, confirming anomalous scatterer |
| 2Fo-Fc Map | Strong, spherical electron density | Well-fitted, spherical electron density |
| Fo-Fc Map | Strong, positive peak (> 3σ) | No significant positive or negative density |
Table 1: Comparison of expected observations in different electron density maps for a valid iodide binding site.
Refinement Parameters: Quantifying Occupancy and Disorder
The refinement of the crystallographic model provides quantitative measures that are crucial for validating iodine occupancy.[9]
-
Occupancy: This parameter represents the fraction of molecules in the crystal that have an iodide ion bound at a specific site.
-
Refinement: The occupancy of the iodide ion should be refined. A value significantly less than 1.0 indicates partial occupancy.
-
Validation: A refined occupancy that is stable and chemically sensible (i.e., between 0 and 1) supports the model. Unstable refinement or an occupancy that refines to a very low value may suggest a false positive.
-
-
B-factor (Atomic Displacement Parameter): This parameter reflects the static and dynamic disorder of an atom.
-
Comparison: The B-factor of the iodide ion should be comparable to the average B-factor of the surrounding protein atoms.
-
Interpretation:
-
Very High B-factor: A significantly higher B-factor for the iodide compared to its environment may indicate a weakly bound or partially occupied site.
-
Very Low B-factor: An unusually low B-factor could be an artifact of overfitting the data.
-
-
Data Quality and Refinement Statistics: A Global Perspective
The overall quality of the crystallographic data and the refinement statistics provide a global validation of the structural model, including the bound iodide ions. Tools like phenix.xtriage can be invaluable for assessing data quality before and during the refinement process.[10][11]
| Parameter | Acceptable Range/Indication | Implication for Iodide Validation |
| R-work / R-free | R-free should be consistently lower than R-work, and both should be within acceptable limits for the resolution. | A significant drop in R-work and R-free upon inclusion of the iodide ion in the model supports its presence. |
| Anomalous Signal-to-Noise Ratio | A high anomalous signal-to-noise ratio indicates good quality anomalous data. | Stronger anomalous data leads to more reliable identification of iodide sites. |
| CCanom | A high anomalous correlation coefficient indicates a strong correlation between the anomalous differences in random half-datasets. | This provides confidence in the measured anomalous signal. |
Table 2: Key data quality and refinement statistics for validating iodide occupancy.
Alternative and Complementary Approaches
While the above methods form the core of iodide occupancy validation, other techniques can provide further support.
-
Multi-wavelength Anomalous Dispersion (MAD): If data can be collected at multiple wavelengths around the iodine absorption edge, a MAD experiment can provide more robust phasing and a stronger validation of the iodide positions.
-
Comparison with Native Structure: If a native structure (without iodide) is available, a direct comparison of the electron density maps can reveal the locations of the bound iodide ions.
Conclusion
Validating iodine occupancy in protein crystal structures is a critical step that goes beyond simply identifying peaks in an anomalous map. It requires a holistic and self-consistent approach that integrates evidence from anomalous and conventional electron density maps, refinement parameters, and overall data quality statistics. By understanding the causality behind each validation method and critically evaluating the convergence of evidence, researchers can confidently and accurately model iodide-bound protein structures, paving the way for a deeper understanding of protein function and more effective drug design.
References
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Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). SAD phasing using iodide ions in a high-throughput structural genomics environment. Acta Crystallographica Section D: Biological Crystallography, 56(2), 232-237. [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 275(1), 1-21. [Link]
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Horowitz, S., Salmon, L., Koldewey, P., Ahlstrom, L. S., Martin, R., Quan, S., ... & Bardwell, J. C. (2019). Identifying dynamic, partially occupied residues using anomalous scattering. IUCrJ, 6(6). [Link]
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Cipriani, F., et al. (2017). Iodide as a universal tool for solving new structures of membrane proteins. ESRF Highlights 2017. [Link]
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Hampton Research. (n.d.). Halides for Phasing. Hampton Research. [Link]
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Adams, P. D., Afonine, P. V., Bunkóczi, G., Chen, V. B., Davis, I. W., Echols, N., ... & Terwilliger, T. C. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221. [Link]
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Joosten, R. P., Womack, T., Vriend, G., & Bricogne, G. (2011). PDB_REDO: automated re-refinement of X-ray structure models in the PDB. Journal of applied crystallography, 44(1), 126-133. [Link]
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Jones, T. A., Zou, J. Y., Cowan, S. W., & Kjeldgaard, M. (1991). Improved methods for building protein models in electron density maps and the location of errors in these models. Acta Crystallographica Section A: Foundations of Crystallography, 47(2), 110-119. [Link]
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Wang, B. C. (1985). Resolution of phase ambiguity in macromolecular crystallography. Methods in enzymology, 115, 90-112. [Link]
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Yogavel, M., Gill, J., Mishra, P. C., & Sharma, A. (2007). SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution. Acta crystallographica. Section D, Biological crystallography, 63(Pt 8), 931–934. [Link]
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Chen, Y., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS One, 15(8), e0237103. [Link]
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Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link]
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Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. [Link]
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N-Hydroxy-4-iodobenzamide: A Comparative Guide to its Histone Deacetylase Isoform Selectivity Profile
For researchers and drug development professionals navigating the intricate landscape of epigenetic modulation, the precise targeting of histone deacetylase (HDAC) isoforms is paramount. While numerous HDAC inhibitors have been developed, achieving isoform selectivity remains a critical challenge to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive analysis of the selectivity profile of N-Hydroxy-4-iodobenzamide, a benzamide-based HDAC inhibitor. Due to the limited publicly available direct experimental data on its complete isoform selectivity, this guide will establish a framework for its evaluation, drawing comparisons with the well-characterized pan-HDAC inhibitor Vorinostat and discussing its potential selectivity based on structure-activity relationships within the benzamide class of inhibitors.
The Critical Role of HDAC Isoform Selectivity
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] The 18 known human HDACs are categorized into four classes based on their homology to yeast proteins.[2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[2]
However, the individual HDAC isoforms have distinct physiological roles. For instance, Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are broadly involved in cell proliferation and survival.[2] Class II HDACs shuttle between the nucleus and cytoplasm and have more tissue-specific functions. Class IIa (HDAC4, 5, 7, and 9) are involved in cellular differentiation and development, while Class IIb (HDAC6 and 10) play roles in protein degradation and cell motility.[3] HDAC11 is the sole member of Class IV.
Non-selective HDAC inhibitors, such as Vorinostat (SAHA), inhibit multiple HDAC isoforms and have demonstrated clinical efficacy but can also lead to a range of side effects.[4] Consequently, the development of isoform-selective inhibitors is a key objective in the field to achieve a more targeted therapeutic intervention with an improved safety profile.
Comparative Analysis of HDAC Inhibitor Selectivity
To contextualize the potential selectivity of N-Hydroxy-4-iodobenzamide, it is essential to compare it with established HDAC inhibitors. The following table presents the half-maximal inhibitory concentration (IC50) values for the pan-HDAC inhibitor Vorinostat and a known selective inhibitor, WT161, against various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class Selectivity |
| Vorinostat (SAHA) | 13.7[5] | 62.0[5] | 869[5] | 5500[5] | 6.8[5] | Pan-HDAC Inhibitor |
| WT161 | 8.35[1] | 15.4[1] | >100-fold selective[1] | 0.4[1] | >100-fold selective[1] | HDAC6 Selective |
This data clearly illustrates the difference between a pan-inhibitor, which shows activity across multiple isoforms, and a selective inhibitor, which demonstrates significantly higher potency against a specific isoform.
N-Hydroxy-4-iodobenzamide: Structural Insights and Postulated Selectivity
N-Hydroxy-4-iodobenzamide belongs to the benzamide class of HDAC inhibitors, which are characterized by a zinc-binding hydroxamic acid group, a linker, and a cap group that interacts with the rim of the HDAC active site.[6] The general structure of benzamide-based HDAC inhibitors is crucial for their interaction with the enzyme's active site.[7]
The structure of N-Hydroxy-4-iodobenzamide features a 4-iodobenzamide moiety. The iodine atom at the para position of the benzene ring is a key feature. Halogen substitutions can influence the electronic properties and steric bulk of the cap group, potentially impacting isoform selectivity. While specific data for N-Hydroxy-4-iodobenzamide is scarce, studies on related acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have shown that modifications to the cap group can lead to high selectivity for certain isoforms, such as HDAC6.[8][9] The rationale behind this is that the wider active site channel of HDAC6 can accommodate bulkier cap groups more effectively than other HDAC subtypes.[8]
Given these structural considerations, it is plausible that N-Hydroxy-4-iodobenzamide may exhibit some degree of isoform selectivity. However, without direct experimental evidence, this remains a hypothesis that requires rigorous testing.
Experimental Determination of HDAC Isoform Selectivity
To definitively determine the selectivity profile of N-Hydroxy-4-iodobenzamide, a standardized in vitro enzymatic assay is required. The fluorogenic HDAC activity assay is a widely accepted method for this purpose.
Workflow for Determining HDAC Inhibitor Selectivity
Caption: Workflow for determining the IC50 values of an HDAC inhibitor against a panel of HDAC isoforms.
Detailed Step-by-Step Methodology
The following protocol outlines the key steps for determining the IC50 values of N-Hydroxy-4-iodobenzamide against a panel of recombinant human HDAC isoforms using a fluorogenic assay.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of N-Hydroxy-4-iodobenzamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
Reconstitute the recombinant human HDAC isoforms (HDAC1-11) in the provided assay buffer to their working concentrations.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the serially diluted N-Hydroxy-4-iodobenzamide to the appropriate wells. Include wells with a known pan-inhibitor (e.g., Vorinostat) as a positive control and wells with solvent only as a negative control.
-
Initiate the enzymatic reaction by adding the respective recombinant HDAC isoform to each well.
-
-
Enzymatic Reaction and Development:
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
Stop the reaction by adding the developer solution to each well. The developer solution selectively reacts with the deacetylated substrate to produce a fluorescent signal.
-
Incubate the plate at room temperature for a further 10-15 minutes to allow the fluorescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively.[11]
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each HDAC isoform by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
While the complete isoform selectivity profile of N-Hydroxy-4-iodobenzamide is not yet fully elucidated in publicly accessible literature, its structural characteristics as a benzamide hydroxamate suggest potential for HDAC inhibition. The presence of the 4-iodo substitution on the benzamide ring provides a rationale for investigating its selectivity, particularly towards isoforms like HDAC6 that can accommodate larger cap groups.
The experimental framework detailed in this guide provides a robust and standardized approach for researchers to determine the precise selectivity profile of N-Hydroxy-4-iodobenzamide and other novel HDAC inhibitors. By systematically evaluating the inhibitory activity against a comprehensive panel of HDAC isoforms, the scientific community can build a clearer understanding of the structure-selectivity relationships of this class of compounds, ultimately paving the way for the development of more targeted and effective epigenetic therapies.
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Rana, Z., Diermeier, S., Hanif, M., & Rosengren, R. J. (n.d.). IC50 values of HDAC inhibition. ResearchGate. Retrieved from [Link]
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IC 50 values of compounds 6 and 8 and vorinostat against the HDAC2 and HDAC6 isoforms. (n.d.). ResearchGate. Retrieved from [Link]
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Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. (n.d.). ResearchGate. Retrieved from [Link]
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Lara-Ramírez, R., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. MDPI. Retrieved from [Link]
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S, S., et al. (2022). A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. International Journal of Molecular Sciences, 23(17), 9989. Usiena air. Retrieved from [Link]
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Bradner, J. E., et al. (2010). Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. Journal of Biological Chemistry, 285(47), 36878-36887. PMC. Retrieved from [Link]
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He, L., et al. (2017). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 12(15), 1237-1249. NIH. Retrieved from [Link]
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Santos, A. R., et al. (2026). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. ACS Publications. Retrieved from [Link]
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Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7203-7207. PubMed. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2025). Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. RSC Medicinal Chemistry. NIH. Retrieved from [Link]
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Saha, T., et al. (2017). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future Medicinal Chemistry, 9(17), 2049-2068. PubMed. Retrieved from [Link]
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Wagner, F. F., et al. (2025). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ResearchGate. Retrieved from [Link]
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HDAC Fluorogenic Assay Kit (Green), AMS.50034. (n.d.). Amsbio. Retrieved from [Link]
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Park, S., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 265, 116057. PubMed. Retrieved from [Link]
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Zhang, Y., et al. (2018). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Advances, 8(23), 12724-12735. RSC Publishing. Retrieved from [Link]
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Wang, X., et al. (2018). Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European Journal of Medicinal Chemistry, 151, 19-31. PubMed. Retrieved from [Link]
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Kinci, A., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Chemistry of Heterocyclic Compounds, 58(7), 837-846. Semantic Scholar. Retrieved from [Link]
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Kumar, A., et al. (2024). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 21(4), 438-450. Retrieved from [Link]
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Singh, A., et al. (2021). Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia. ACS Omega, 6(39), 25336-25348. PMC. Retrieved from [Link]
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de Oliveira, R. B., et al. (2021). Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 35, 116085. PubMed. Retrieved from [Link]
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Helquist, P., et al. (2019). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. Molecules, 24(18), 3356. MDPI. Retrieved from [Link]
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Kráľová, P., et al. (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. NIH. Retrieved from [Link]
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Al-blewi, F. F., et al. (2020). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 25(18), 4236. NIH. Retrieved from [Link]
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Kumar, A., et al. (2024). (PDF) Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. ResearchGate. Retrieved from [Link]
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N-Hydroxy-4-iodobenzamide: A Critical Reference for Hydroxamic Acid Metabolic Stability
Introduction: Beyond Standard Phase I Markers
In the landscape of drug discovery, the hydroxamic acid (N-hydroxyamide) functional group has emerged as a high-value pharmacophore, particularly in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA), metalloprotease inhibitors, and siderophore-mimetic antimicrobials. However, this moiety presents a notorious challenge: metabolic instability .
While standard metabolic stability panels rely on well-characterized CYP450 substrates like Midazolam (CYP3A4) or Dextromethorphan (CYP2D6), these markers fail to capture the unique clearance mechanisms affecting hydroxamic acids.
N-Hydroxy-4-iodobenzamide (4-Iodobenzohydroxamic acid) serves as a specialized reference standard designed to probe these orthogonal pathways. Unlike standard oxidative markers, this compound allows researchers to dissect the competition between hydrolysis (carboxylesterases), reduction (mARC/NADH-dependent systems), and oxidative cleavage (CYP-mediated).
This guide delineates the protocol for utilizing N-Hydroxy-4-iodobenzamide to validate metabolic stability assays, ensuring that your liver microsome or hepatocyte systems are correctly reporting the clearance of hydroxamic acid-based candidates.
The Scientific Rationale: Why This Standard?
The Metabolic Triad of Hydroxamic Acids
The clearance of N-Hydroxy-4-iodobenzamide is not a single-enzyme process. It acts as a "tri-pathway probe" that reveals the dominant clearance mechanism in your test system:
-
Reductive Metabolism (The "Hidden" Pathway):
-
Enzyme: Mitochondrial Amidoxime Reducing Component (mARC) and Cytochrome b5 Reductase (CYB5R).
-
Mechanism: Reduction of the N-OH bond to form the corresponding amide.
-
Product: 4-Iodobenzamide .
-
Significance: Often underestimated in standard microsomal incubations if NADH is not supplemented or if mitochondrial fractions are absent.
-
-
Hydrolytic Metabolism:
-
Enzyme: Carboxylesterases (CES) and Arylesterases.[1]
-
Mechanism: Direct hydrolysis of the C-N bond.
-
Product: 4-Iodobenzoic Acid + Hydroxylamine.
-
Significance: Dominant in plasma and cytosol; highly species-dependent (Rodent >> Human).
-
-
Oxidative Cleavage:
-
Enzyme: CYP450s (specifically CYP1A2, CYP2D6).
-
Mechanism: Oxidative attack on the carbonyl carbon or N-OH group.
-
Product: 4-Iodobenzoic Acid + Nitric Oxide species.
-
Analytical Advantage of the Iodine Label
The 4-iodo substitution is not merely structural; it is an analytical tactic.
-
Mass Defect: Iodine introduces a significant negative mass defect, filtering out biological matrix noise in High-Resolution Mass Spectrometry (HRMS).
-
Lipophilicity: It ensures sufficient microsomal binding affinity compared to the more hydrophilic benzohydroxamic acid.
-
Metabolite Tracking: The iodine atom remains stable on the aromatic ring, allowing simultaneous quantification of both the amide (reduction) and acid (hydrolysis) metabolites in a single run.
Comparative Analysis: Reference Standard Performance
The following table compares N-Hydroxy-4-iodobenzamide against other common stability standards, highlighting its specific utility for hydroxamic acid programs.
| Feature | N-Hydroxy-4-iodobenzamide | Benzamidoxime | Midazolam | Vorinostat (SAHA) |
| Primary Utility | Hydroxamic Acid Stability (Reduction vs. Hydrolysis) | mARC Activity Probe (Prodrug activation) | CYP3A4 Activity (Oxidative) | Clinical Benchmark (HDACi) |
| Metabolic Product | 4-Iodobenzamide (Red.) / 4-Iodobenzoic Acid (Hyd.) | Benzamidine | 1'-OH Midazolam | 4-Anilino-4-oxobutanoic acid |
| Cofactor Req. | NADH (Reduction) & NADPH (Oxidation) | NADH / Cyt b5 | NADPH | NADPH / UDPGA |
| Kinetic Profile | Moderate Turnover (Ideal for ranking) | Very Rapid (Flow-limited) | Moderate to Fast | Fast (Glucuronidation dominant) |
| Analytical Sensitivity | High (Iodine heavy atom effect) | Moderate | High | Moderate |
Experimental Protocol: Metabolic Stability Assay
To accurately assess the stability of hydroxamic acids, the assay conditions must support both reductive and oxidative pathways. Standard Phase I conditions (NADPH only) are insufficient.
Reagents & Preparation
-
Test Compound: N-Hydroxy-4-iodobenzamide (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Note: For full reductive potential, supplement with mitochondrial fraction or use S9 fraction.
-
Cofactor Mix:
-
NADPH: 1 mM final (drives CYPs).
-
NADH: 1 mM final (drives mARC/CYB5R reduction).
-
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.
-
Add N-Hydroxy-4-iodobenzamide (1 µM final concentration).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add Cofactor Mix (NADPH + NADH) to initiate the reaction.
-
Control Arm: Add Buffer only (No Cofactor) to assess non-enzymatic chemical instability.
-
-
Sampling:
-
Remove aliquots (50 µL) at T = 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet protein.
-
Collect supernatant for LC-MS/MS analysis.
-
LC-MS/MS Detection Parameters
-
Ionization: ESI Positive (for Amide) and Negative (for Acid).
-
MRM Transitions:
-
Parent (N-OH-Amide): 264 → 137 (Loss of I and NHOH)
-
Metabolite 1 (Amide): 248 → 121 (Loss of I)
-
Metabolite 2 (Acid): 247 → 120 (Negative mode)
-
Data Interpretation & Visualization
Pathway Diagram
The following diagram illustrates the competing metabolic pathways that N-Hydroxy-4-iodobenzamide probes.
Caption: Metabolic fate of N-Hydroxy-4-iodobenzamide. Green path indicates reductive metabolism (mARC); Red path indicates hydrolysis (CES) or oxidation.
Calculating Intrinsic Clearance (CLint)
Plot the natural log (ln) of the remaining parent compound peak area versus time.
Interpretation Guide:
-
High Amide Formation: Indicates strong reductive metabolism. Suggests the compound may act as a prodrug or be cleared via the mARC pathway.
-
High Acid Formation (No Cofactor): Indicates chemical instability or high plasma esterase sensitivity.
-
High Acid Formation (With NADPH): Indicates CYP-mediated oxidative cleavage.
References
-
Ott, G. et al. (2014). "The mammalian molybdenum enzymes of mARC." Journal of Biological Inorganic Chemistry, 20(2), 265-275.
- Plitzko, B. et al. (2013). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Discovery Today, 18(17-18), 880-884.
-
Wang, J. et al. (2025). "Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis." Drug Metabolism and Disposition, 53(1), 12-22.
-
Clement, B. et al. (2023). "The History of mARC." Drug Metabolism and Disposition, 51(8), 1023–1034.
-
O'Boyle, N.M. et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry, 60(21), 8847–8857.
Sources
Safety Operating Guide
N-Hydroxy-4-iodobenzamide: Operational Disposal Guide
Executive Safety Summary
Immediate Action Required: Treat N-Hydroxy-4-iodobenzamide as a Halogenated Organic Hazard .
While often classified primarily as an irritant (H315, H319, H335), the hydroxamic acid functional group combined with the iodine substituent necessitates handling this compound as a potential mutagen and a definite halogenated waste stream. Improper disposal (e.g., mixing with non-halogenated solvents) can result in significant regulatory fines and increased disposal costs due to the requirement for specialized incineration scrubbers.
Mandatory PPE Checklist
| Protection Type | Specification | Rationale |
| Hand | Double Nitrile Gloves (min 0.11mm thickness) | Hydroxamic acids can penetrate thin latex; double gloving prevents dermal absorption of the iodinated core. |
| Eye | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that may become airborne. |
| Respiratory | N95 Respirator (or Fume Hood) | Prevents inhalation of fine particulates (H335 hazard). |
| Body | Lab Coat (Buttoned) | Prevents contamination of personal clothing. |
Part 1: Chemical Characterization & Waste Classification
To dispose of this chemical correctly, you must understand why it is classified this way. This is not generic "organic waste."
The Halogen Factor (Critical)
The "4-iodo" substituent classifies this molecule as Halogenated Organic Waste .
-
Mechanism: When incinerated, iodine-containing compounds release Hydrogen Iodide (HI) and elemental Iodine (
), which are highly corrosive acid gases. -
Operational Impact: This waste cannot be burned in standard fuel-blending kilns used for non-halogenated solvents (like acetone or ethanol). It requires a facility with specific acid-gas scrubbers.
-
Cost Implication: Contaminating a 20L carboy of non-halogenated waste with even a small amount of N-Hydroxy-4-iodobenzamide reclassifies the entire container as halogenated, often tripling the disposal cost.
The Hydroxamic Acid Factor
The N-hydroxy-benzamide core acts as a metal chelator.
-
Reactivity: Avoid mixing this waste with heavy metal solutions (e.g., copper, iron, zinc waste streams).
-
Risk: Chelation can cause unexpected precipitation or intense color changes (often deep red/purple with Fe(III)), which may alarm waste contractors and trigger expensive "unknown" analysis protocols.
Part 2: Disposal Workflows
Scenario A: Disposal of Pure Solid (Powder)
Context: Expired shelf-life material or excess dry reagent.
-
Do Not Solubilize: Never dissolve the solid just to pour it into a liquid waste container. This increases the volume of hazardous waste unnecessarily.
-
Primary Containment: Place the solid container (vial/bottle) inside a clear polyethylene bag. Seal with tape.
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar designated for "Solid Halogenated Waste."
-
Labeling: The tag must explicitly read: "Solid Waste: N-Hydroxy-4-iodobenzamide. Contains Halogens." [1][2]
Scenario B: Disposal of Solutions (Reaction Mixtures)
Context: Material dissolved in DMSO, Methanol, or DMF.
-
Segregation: Pour exclusively into the Halogenated Solvent Waste carboy.
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid), as hydroxamic acids can undergo complex oxidation reactions.
-
Rinsing: Triple rinse the original glassware with a compatible solvent (e.g., acetone). Add the first rinse to the Halogenated waste. Subsequent rinses (if negligible concentration) may be treated as standard solvent waste, but best practice dictates adding all rinses to the halogenated stream to be safe.
Part 3: Visualized Decision Logic
The following diagram illustrates the critical decision pathways for segregating this specific compound to ensure regulatory compliance and cost control.
Figure 1: Waste segregation logic tree emphasizing the prohibition of mixing iodinated compounds with non-halogenated streams.
Part 4: Emergency Contingencies (Spills)
If N-Hydroxy-4-iodobenzamide is spilled, the primary risk is dust inhalation and surface contamination that persists due to the iodine content.
Spill Cleanup Protocol
-
Isolate: Mark the area.[3] If a large amount of powder (>10g) is airborne, evacuate the lab for 15 minutes to allow settling.
-
PPE Upgrade: Wear N95 mask and double gloves.
-
Containment (Solid):
-
Do NOT dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the damp slurry into a waste bag.
-
-
Decontamination:
-
Wipe the surface with a 10% Sodium Thiosulfate solution if yellow/brown iodine staining appears (iodine release).
-
Follow with a detergent wash.
-
-
Disposal: All cleanup materials (towels, gloves) go into the Solid Halogenated Waste bin.
Figure 2: Spill response workflow prioritizing dust suppression and specific iodine decontamination.
References
-
PubChem. (n.d.). N-Hydroxy-4-iodobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
